Technical Documentation Center

1-(2-Methoxyphenyl)cyclopropanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyphenyl)cyclopropanamine
  • CAS: 503417-32-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

This guide provides a comprehensive overview of the synthetic routes to 1-(2-methoxyphenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies presente...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 1-(2-methoxyphenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and process chemists a reliable resource for the preparation of this key intermediate.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged motif in modern drug discovery.[1] Its unique conformational constraints and electronic properties can impart favorable pharmacological characteristics to a molecule, including enhanced potency, improved metabolic stability, and altered selectivity profiles. 1-(2-Methoxyphenyl)cyclopropanamine, in particular, serves as a crucial precursor for a range of biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest.[2]

This guide will focus on the most direct and efficient synthetic strategies for obtaining 1-(2-methoxyphenyl)cyclopropanamine hydrochloride, with a primary emphasis on the robust and versatile Kulinkovich-Szymoniak reaction. An alternative two-step pathway commencing with the corresponding nitrile will also be detailed, providing a comparative perspective on available synthetic options.

I. The Kulinkovich-Szymoniak Reaction: A Direct Approach to 1-Arylcyclopropylamines

The Kulinkovich-Szymoniak reaction stands out as a powerful method for the one-pot synthesis of primary cyclopropylamines from nitriles.[3][4] This titanium-mediated transformation utilizes a Grignard reagent to form a titanacyclopropane intermediate, which then reacts with the nitrile to generate the desired cyclopropylamine.[5][6][7] A key modification by Szymoniak and Bertus involves the addition of a Lewis acid, which significantly enhances the reaction yield by facilitating the conversion of an intermediate azatitanacycle to the final product.[3][4][8]

A. Mechanistic Insights

The reaction commences with the formation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with a Grignard reagent like ethylmagnesium bromide.[7] This highly reactive intermediate then undergoes a nucleophilic addition to the carbon-nitrogen triple bond of the starting nitrile, 2-methoxybenzonitrile. The resulting azatitanacyclopentene intermediate is then treated with a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), which promotes a rearrangement and subsequent hydrolysis to yield the primary cyclopropylamine.[3][4]

Kulinkovich_Szymoniak cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Methoxybenzonitrile D Azatitanacyclopentene Intermediate A->D B Ti(OiPr)4 + EtMgBr C Titanacyclopropane B->C C->D E 1-(2-Methoxyphenyl)cyclopropanamine D->E F BF3·OEt2 F->D Lewis Acid Activation G H2O (workup) G->E

Caption: The Kulinkovich-Szymoniak Reaction Pathway.

B. Experimental Protocol: Kulinkovich-Szymoniak Synthesis

This protocol is adapted from the general procedure described by Bertus and Szymoniak.[8]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Schlenk line or similar inert atmosphere setup

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 2-Methoxybenzonitrile

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in Et₂O or THF

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrochloric acid (HCl) in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Under a nitrogen atmosphere, a solution of 2-methoxybenzonitrile (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether is prepared in the reaction flask.

  • The solution is cooled to -70 °C using a dry ice/acetone bath.

  • Ethylmagnesium bromide (2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The mixture is then cooled to 0 °C, and boron trifluoride etherate (1.5 eq) is added dropwise.

  • The reaction is stirred at room temperature for an additional 2 hours.

  • The reaction is quenched by the slow addition of water, followed by 10% aqueous NaOH.

  • The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is dissolved in a minimal amount of diethyl ether and cooled to 0 °C.

  • A solution of HCl in diethyl ether is added dropwise until precipitation of the hydrochloride salt is complete.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 1-(2-methoxyphenyl)cyclopropanamine hydrochloride.

Reagent/ParameterMolar Ratio/ConditionRationale
2-Methoxybenzonitrile1.0 eqStarting material
Ti(OiPr)₄1.1 eqCatalyst for titanacyclopropane formation
EtMgBr2.2 eqForms the titanacyclopropane intermediate
BF₃·OEt₂1.5 eqLewis acid to promote rearrangement
SolventAnhydrous Et₂O or THFAprotic solvent to prevent quenching of Grignard reagent
Temperature-70 °C to RTControlled addition at low temperature, followed by reaction at RT
Reaction Time12-18 h (initial), 2 h (post-Lewis acid)Allows for complete reaction
WorkupAqueous NaOH, extractionIsolation of the free amine
Salt FormationHCl in Et₂OConversion to the stable hydrochloride salt

Table 1: Key Parameters for the Kulinkovich-Szymoniak Synthesis.

II. Alternative Pathway: Synthesis via Nitrile Reduction

An alternative, two-step approach involves the initial synthesis of 1-(2-methoxyphenyl)cyclopropanecarbonitrile, followed by its reduction to the corresponding primary amine.[9]

A. Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

This transformation can be achieved through the α-alkylation of 2-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.[2]

Nitrile_Formation cluster_reactants Reactants cluster_product Product A 2-Methoxyphenylacetonitrile D 1-(2-Methoxyphenyl)cyclopropanecarbonitrile A->D B 1,2-Dibromoethane B->D C Strong Base (e.g., NaH) C->A Deprotonation

Caption: Synthesis of the Cyclopropyl Nitrile Intermediate.

B. Step 2: Reduction of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

The reduction of the nitrile to the primary amine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Nitrile Reduction (Conceptual)

Materials and Equipment:

  • Reaction vessel suitable for the chosen reduction method (e.g., high-pressure vessel for hydrogenation)

  • 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

  • Reducing agent (e.g., LiAlH₄ in THF or H₂/Raney Ni)

  • Appropriate solvent (e.g., anhydrous THF for LiAlH₄, ethanol for catalytic hydrogenation)

  • Equipment for quenching and workup (e.g., addition funnel, filter)

  • HCl in diethyl ether for salt formation

General Procedure (using LiAlH₄):

  • A solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • The resulting solids are removed by filtration, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and concentrated.

  • The crude amine is converted to its hydrochloride salt as described previously.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Raney Ni or Pd/CHigh pressure, elevated temperatureClean reaction, high yieldRequires specialized equipment
Chemical ReductionLiAlH₄ in THFRefluxMilder conditions than hydrogenationStoichiometric waste, hazardous reagent

Table 2: Comparison of Nitrile Reduction Methods.

III. Purification and Characterization

The final product, 1-(2-methoxyphenyl)cyclopropanamine hydrochloride, is typically a crystalline solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization of the final compound and key intermediates should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride is most directly and efficiently achieved via the Kulinkovich-Szymoniak reaction, which offers a one-pot conversion from the readily available 2-methoxybenzonitrile. This method is particularly attractive due to its operational simplicity and good yields. The alternative two-step pathway involving the formation and subsequent reduction of 1-(2-methoxyphenyl)cyclopropanecarbonitrile provides a viable, albeit longer, alternative. The choice of synthetic route will ultimately depend on factors such as available starting materials, equipment, and desired scale of production. This guide provides the necessary foundational knowledge for researchers to confidently approach the synthesis of this important chemical entity.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia, Wikimedia Foundation, last edited 2023. [Link]

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information, PMC. [Link]

  • Method for artificially synthesizing cyclopropanecarbonitrile.
  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • Process for manufacturing cyclopropylamine.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Kulinkovich reaction. Grokipedia. [Link]

  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42). YouTube. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Process for the preparation of anhydrous 2-amino-1-methoxypropane.
  • Preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and salts thereof.

Sources

Exploratory

1-(2-Methoxyphenyl)cyclopropanamine: Mechanistic Pharmacology & Epigenetic Modulation

This technical guide details the mechanism of action for 1-(2-Methoxyphenyl)cyclopropanamine , a specialized chemical probe and pharmacophore scaffold. It functions primarily as a mechanism-based inactivator (suicide sub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action for 1-(2-Methoxyphenyl)cyclopropanamine , a specialized chemical probe and pharmacophore scaffold. It functions primarily as a mechanism-based inactivator (suicide substrate) of FAD-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) .

Executive Summary

1-(2-Methoxyphenyl)cyclopropanamine represents a "privileged scaffold" in medicinal chemistry—the arylcyclopropylamine. Unlike simple competitive inhibitors, this molecule acts as a mechanism-based inactivator . It exploits the catalytic machinery of its target enzymes to generate a reactive intermediate that covalently modifies the active site, leading to irreversible inhibition.

While historically related to MAO inhibitors (antidepressants), this specific 2-methoxy derivative is increasingly utilized as a potent LSD1 inhibitor , serving as a critical tool in epigenetic therapy research for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

FeatureTechnical Specification
Chemical Class 1-Arylcyclopropanamine (Gem-disubstituted cyclopropane)
Primary Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Secondary Target Monoamine Oxidase A & B (MAO-A/B)
Binding Type Irreversible / Pseudo-irreversible (Covalent Adduct)
Mechanism Single-Electron Transfer (SET) initiated Ring-Opening

Core Mechanism of Action: The "Radical Clock"

The pharmacological potency of 1-(2-Methoxyphenyl)cyclopropanamine relies on the high ring strain (~27 kcal/mol) of the cyclopropane moiety. The mechanism proceeds through a Single-Electron Transfer (SET) pathway, converting the molecule from a substrate into a covalent inhibitor.

Step-by-Step Catalytic Inactivation
  • Substrate Binding : The amine group binds to the active site of the FAD-dependent oxidase (LSD1 or MAO), mimicking the natural substrate (e.g., methylated lysine or serotonin).

  • Single-Electron Transfer (SET) : The enzyme attempts to oxidize the amine. A single electron is transferred from the nitrogen lone pair to the oxidized FAD cofactor (FAD), forming an amine radical cation and an anionic FAD semiquinone (FAD•-).

  • Homolytic Ring Opening : The amine radical cation is unstable. The cyclopropyl ring undergoes rapid homolytic fission (ring-opening) to relieve strain. This generates a highly reactive carbon-centered radical (usually at the benzylic position or the methylene carbon, depending on substitution).

  • Covalent Adduct Formation : This carbon radical attacks the FAD cofactor (typically at the C4a or N5 position) or a proximal amino acid residue.

  • Irreversible Inhibition : The formation of this covalent bond permanently disables the cofactor, rendering the enzyme catalytically dead.

DOT Diagram: The Suicide Inhibition Pathway

Mechanism Substrate 1-(2-Methoxyphenyl) cyclopropanamine ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Kd) Radical Amine Radical Cation (SET) ES_Complex->Radical e- Transfer to FAD RingOpen C-Centered Radical Radical->RingOpen Homolytic Fission (Ring Strain) Adduct Covalent FAD-Adduct (Dead Enzyme) RingOpen->Adduct Covalent Attack on C4a/N5

Figure 1: The mechanism-based inactivation pathway. The compound enters as a substrate but traps the enzyme via radical ring-opening.

Target Specificity & Epigenetic Impact

LSD1 (KDM1A) Inhibition

LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), typically repressing gene expression.

  • The 2-Methoxy Effect : The 2-methoxy substituent on the phenyl ring provides steric bulk and electronic donation that can enhance selectivity for the larger substrate binding pocket of LSD1 compared to the tighter pocket of MAO-A, although cross-reactivity often remains.

  • Downstream Consequence : Inhibition of LSD1 leads to the accumulation of H3K4me2/3 (activation marks) at the promoters of tumor suppressor genes and differentiation factors. In AML cells, this forces the cancer cells to differentiate and stop proliferating.

MAO-A/B Inhibition

As a structural analogue of tranylcypromine, this compound also inhibits MAO.

  • MAO-A : Inhibition increases serotonin and norepinephrine levels (antidepressant effect).

  • MAO-B : Inhibition increases dopamine levels (relevant for Parkinson's).

  • Note : In oncology applications, MAO inhibition is often considered an off-target effect that must be managed to avoid hypertensive crises (the "cheese effect").

Experimental Validation Protocols

To validate the activity of 1-(2-Methoxyphenyl)cyclopropanamine in your lab, use the following self-validating protocols.

Protocol A: Kinetic Characterization ( )

This assay determines the efficiency of the suicide inhibition.

  • Preparation : Prepare recombinant LSD1 or MAO enzyme in HEPES buffer (pH 7.5).

  • Pre-incubation : Incubate enzyme with varying concentrations of the inhibitor (

    
    ) for defined time points (
    
    
    
    min).
  • Dilution/Trigger : At each time point, dilute an aliquot 100-fold into a reaction mixture containing a saturating concentration of substrate (e.g., H3K4me2 peptide for LSD1 or Kynuramine for MAO).

  • Measurement : Monitor product formation (H2O2 production) using a peroxidase-coupled fluorescence assay (Amplex Red).

  • Analysis : Plot

    
     vs. time to obtain 
    
    
    
    . Then plot
    
    
    vs. [Inhibitor] to derive
    
    
    (max inactivation rate) and
    
    
    (affinity).
Protocol B: Mass Spectrometric Confirmation
  • Incubation : Incubate enzyme (10

    
    ) with inhibitor (50 
    
    
    
    ) for 60 min.
  • Denaturation : Precipitate protein with TCA or acetonitrile to release non-covalently bound cofactors.

  • LC-MS Analysis : Analyze the supernatant (for modified FAD) or the pellet (if protein-bound).

  • Validation : Look for a mass shift corresponding to FAD + Inhibitor - 2H . A mass shift of ~161 Da (molecular weight of inhibitor minus hydrogens lost) attached to the flavin confirms the adduct.

DOT Diagram: Experimental Workflow

Workflow Step1 Incubate Enzyme + Inhibitor (Time-dependent) Step2 Dilute into Substrate Solution (Amplex Red Assay) Step1->Step2 Step3 Measure Fluorescence (H2O2 Production) Step2->Step3 Decision Is inhibition time-dependent? Step3->Decision Result1 Calculate k_inact / K_I Decision->Result1 Yes Result2 Reversible Inhibitor (Reject Mechanism) Decision->Result2 No

Figure 2: Kinetic workflow to distinguish mechanism-based inactivation from competitive inhibition.

References

  • Mechanism of LSD1 Inhibition : Yang, M., et al. (2007).[1] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry.

  • Cyclopropylamine Radical Chemistry : Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of the American Chemical Society.

  • LSD1 in Cancer : Fiskus, W., et al. (2014). "Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells." Leukemia.[2][3]

  • Synthesis & Properties : Hruschka, S., et al. (2008). "Fluorine substitution in the phenyl ring of tranylcypromine increases the potency of monoamine oxidase inhibition." Bioorganic & Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Targets of 1-(2-Methoxyphenyl)cyclopropanamine

Executive Summary 1-(2-Methoxyphenyl)cyclopropanamine is a small molecule whose biological profile is not extensively characterized in publicly accessible literature. However, its chemical architecture, comprising a (2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyphenyl)cyclopropanamine is a small molecule whose biological profile is not extensively characterized in publicly accessible literature. However, its chemical architecture, comprising a (2-methoxyphenyl) moiety and a rigid cyclopropanamine ring, provides significant clues to its potential pharmacological interactions. The (2-methoxyphenyl) group is a well-established pharmacophore in numerous centrally active agents, particularly those targeting monoaminergic systems. The cyclopropanamine structure, a bioisostere of an ethylamine side chain, confers conformational rigidity and unique electronic properties that can enhance binding affinity and modulate activity at various targets. This guide synthesizes information from structurally analogous compounds to build a robust hypothesis about the primary biological targets of 1-(2-Methoxyphenyl)cyclopropanamine. We propose that its principal targets are likely within the family of serotonin and adrenergic receptors and transporters. To validate this hypothesis, we present a comprehensive, self-validating experimental workflow, moving from initial binding assessment to functional characterization and off-target liability screening. This document is intended for researchers in pharmacology and drug development, providing both the theoretical framework and the practical methodologies required to elucidate the molecular mechanisms of this compound.

Part 1: Structural Rationale and Hypothesis Generation

The logical starting point for characterizing an unknown compound is a detailed analysis of its structure to generate testable hypotheses. The structure of 1-(2-Methoxyphenyl)cyclopropanamine contains two key motifs that guide our investigation.

  • The (2-Methoxyphenyl) Moiety: This feature is prevalent in a large class of compounds that interact with G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and adrenergic receptors. The methoxy group at the ortho position can act as a hydrogen bond acceptor and influences the conformation of the molecule, which is critical for specific receptor binding. For instance, the well-characterized 1-(2-methoxyphenyl)piperazine (oMeOPP) scaffold is a cornerstone for many high-affinity 5-HT1A receptor ligands.[1][2][3] This strongly suggests that serotonin receptors are a primary hypothetical target class.

  • The Cyclopropanamine Moiety: The cyclopropane ring introduces a high degree of rigidity compared to a flexible alkyl chain. This conformational constraint can enhance binding to a specific receptor sub-pocket by reducing the entropic penalty of binding. Furthermore, compounds containing a cyclopropane ring are known to exhibit a wide array of pharmacological activities, including antidepressant and antitumor effects.[4] For example, the FDA-approved antidepressant tranylcypromine is a cyclopropylamine derivative that acts as a monoamine oxidase (MAO) inhibitor. This suggests that monoamine transporters and enzymes are also plausible targets.

Based on this structural deconstruction, we hypothesize the following primary target classes for 1-(2-Methoxyphenyl)cyclopropanamine:

  • Primary Hypothesis: Serotonin Receptors (specifically 5-HT1A and 5-HT2A) and Alpha-1 Adrenergic Receptors.

  • Secondary Hypothesis: Monoamine Transporters (NET, SERT, DAT) and Monoamine Oxidase (MAO) enzymes.

Hypothesized Signaling Pathway: 5-HT1A Receptor Interaction

Should 1-(2-Methoxyphenyl)cyclopropanamine bind to the 5-HT1A receptor, a common target for anxiolytics and antidepressants, it would likely modulate the Gi/o signaling cascade. An agonist action would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on cellular activity.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane Compound 1-(2-Methoxyphenyl) cyclopropanamine Receptor 5-HT1A Receptor Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Hypothesized Gi/o signaling cascade upon agonist binding to the 5-HT1A receptor.

Part 2: A Self-Validating Experimental Workflow

To systematically test our hypotheses, we propose a three-stage workflow. This structure ensures that resources are used efficiently and that each step provides a clear go/no-go decision point for the next. The causality is critical: we first establish direct binding, then determine the functional consequence of that binding, and finally assess the compound's selectivity.

Experimental_Workflow Start Hypothesis: Compound targets monoamine receptors/transporters Step1 Step 1: Target Profiling (Radioligand Binding Assays) - Determine Ki at key targets (5-HT1A, 5-HT2A, α1, NET, SERT) Start->Step1 Decision1 High Affinity Binding (Ki < 100 nM)? Step1->Decision1 Step2 Step 2: Functional Characterization (Second Messenger/Functional Assays) - Determine Agonist (EC50) or Antagonist (IC50) activity Decision1->Step2 Yes Stop1 END: No significant binding. Re-evaluate hypothesis. Decision1->Stop1 No Decision2 Potent Functional Activity? Step2->Decision2 Step3 Step 3: Selectivity & Liability (Broad Off-Target Panel Screening) - Assess binding to >100 other targets Decision2->Step3 Yes Stop2 END: Binder with no function (or weak function). Consider other assays. Decision2->Stop2 No End Characterized Lead Candidate with known Mechanism of Action and Selectivity Profile Step3->End

Caption: A logical workflow for the identification and validation of biological targets.

Step 1: Primary Target Identification via Radioligand Binding Assays

Expertise & Experience: The foundational step in target validation is to confirm a direct, physical interaction between the compound and the hypothesized protein target. Radioligand binding assays are the gold standard for this purpose because they are highly sensitive, quantitative, and directly measure binding affinity (Ki) without the complexities of downstream cellular signaling. We prioritize a focused panel of targets based on our structural hypothesis to maximize efficiency.

Trustworthiness: This protocol is self-validating by including both specific and non-specific binding controls. The calculation of a Ki value from the IC50 using the Cheng-Prusoff equation provides a standardized metric of affinity that is independent of assay conditions, allowing for comparison across different studies.

Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor

  • Preparation of Cell Membranes:

    • Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

    • Thaw membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in binding buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Assay Plate Setup:

    • Use a 96-well plate format.

    • Add 25 µL of binding buffer to all wells.

    • For "Total Binding" wells, add 25 µL of buffer.

    • For "Non-Specific Binding (NSB)" wells, add 25 µL of a high concentration of a known 5-HT1A ligand (e.g., 10 µM 5-HT) to saturate the receptors.

    • For "Test Compound" wells, add 25 µL of 1-(2-Methoxyphenyl)cyclopropanamine at various concentrations (e.g., a serial dilution from 10 µM to 0.1 nM).

  • Addition of Radioligand:

    • Prepare the radioligand, [3H]-8-OH-DPAT (a standard 5-HT1A agonist), diluted in binding buffer to a final concentration equal to its Kd (typically 0.5-1.0 nM).

    • Add 25 µL of the diluted radioligand to all wells.

  • Incubation:

    • Add 125 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction. The final volume is 200 µL.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Harvest the plate contents onto a GF/B filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

    • Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPMCompound - CPMNSB) / (CPMTotal - CPMNSB)])

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step 2: Functional Characterization

Expertise & Experience: Establishing that a compound binds to a target is insufficient; we must understand the functional consequence. Is it an agonist that activates the receptor, or an antagonist that blocks it? Functional assays, such as second messenger assays, measure the cellular response to receptor binding. For a Gi/o-coupled receptor like 5-HT1A, a cAMP assay is the most direct and relevant functional readout.

Trustworthiness: This protocol includes both a positive control agonist (to confirm the assay is working) and a stimulant (forskolin) to induce a measurable signal that can be inhibited. This ensures that a lack of response from the test compound is due to its inactivity, not assay failure.

Detailed Protocol: cAMP Inhibition Assay for 5-HT1A Functional Activity

  • Cell Culture and Plating:

    • Use CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • Plate the cells in a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of 1-(2-Methoxyphenyl)cyclopropanamine and a known 5-HT1A agonist (e.g., 8-OH-DPAT) in stimulation buffer.

    • To test for agonist activity, add the compound dilutions directly to the cells.

    • To test for antagonist activity, first add the compound dilutions, incubate for 15-30 minutes, and then add the reference agonist at its EC80 concentration.

  • Cell Stimulation:

    • Add forskolin (an adenylyl cyclase activator) to all wells at a final concentration of 1-10 µM to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and detect cAMP levels using a commercial kit, such as a LANCE Ultra cAMP or HTRF cAMP dynamic 2 kit, following the manufacturer's instructions. These kits use competitive immunoassays with a fluorescent readout.

    • Read the plate on a compatible plate reader (e.g., an EnVision or PHERAstar).

  • Data Analysis:

    • For Agonists: Plot the assay signal against the log of the compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect).

    • For Antagonists: Plot the assay signal against the log of the test compound concentration to generate an inhibition curve and determine the IC50. This can be converted to a functional antagonist constant (Kb).

Part 3: Data Interpretation and Off-Target Profiling

While no direct binding data exists for 1-(2-Methoxyphenyl)cyclopropanamine, data from structurally related compounds provides a strong basis for our hypotheses. The following table summarizes key findings from the literature for compounds bearing the (2-methoxyphenyl)piperazine or related motifs.

Compound Name/ReferenceTargetAssay TypeKi (nM)Source
1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane5-HT2ARadioligand Binding13[5]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1ARadioligand Binding1.2[1]
NAN-1905-HT1ARadioligand Binding0.6[2]
NAN-190α1-AdrenergicRadioligand Binding0.8[2]
Adamantane derivative (2j)5-HT1ARadioligand Binding0.4[2]

Authoritative Grounding: The data in this table clearly demonstrates that the (2-methoxyphenyl) moiety, when combined with a nitrogen-containing ring system, consistently yields high-affinity ligands for the 5-HT1A receptor.[1][2] Notably, some of these compounds also exhibit high affinity for other receptors, such as 5-HT2A and α1-adrenergic receptors, highlighting the critical need for comprehensive selectivity screening.[2][5]

Off-Target Screening: A crucial step in drug development is to minimize off-target effects, which can lead to undesirable side effects.[6] Once the primary target and functional activity are confirmed, it is imperative to screen 1-(2-Methoxyphenyl)cyclopropanamine against a broad panel of receptors, ion channels, transporters, and enzymes. This is typically done through fee-for-service providers (e.g., Eurofins SafetyScreen, CEREP BioPrint) that use a battery of standardized binding assays. This provides a comprehensive selectivity profile and de-risks the compound for further development.

Conclusion

Based on a rigorous analysis of its structural components, 1-(2-Methoxyphenyl)cyclopropanamine is strongly hypothesized to be a ligand for monoamine receptors, particularly the 5-HT1A serotonin receptor. The provided experimental workflow offers a robust, logical, and self-validating path to confirm this hypothesis, determine the compound's functional activity, and assess its selectivity. By following this guide, researchers can efficiently and accurately elucidate the pharmacological profile of this and other novel chemical entities, paving the way for potential therapeutic applications.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC - NIH.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). MDPI.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). MDPI.
  • Editorial focus: understanding off-target effects as the key to successful RNAi therapy. (n.d.). PMC.
  • 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. (n.d.). PubMed.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (n.d.). MDPI.
  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem.
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. (n.d.). MDPI.
  • 1-(2-Methoxyphenyl)piperazine (hydrochloride). (n.d.). Cayman Chemical.
  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate.
  • (Z)-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces concentration-dependent growth inhibition, apoptosis, and coordinates regulation of apoptotic genes in TRAMP cells. (n.d.). PubMed.
  • 1-(2-Methoxyphenyl)cyclopropanamine. (n.d.). Sigma-Aldrich.
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (n.d.).
  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. (2017, July 12). Innovative Genomics Institute.
  • Identification of 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844) as a Selective Antagonist for the Rat Neurotensin Receptor Type 2. (n.d.). PubMed.
  • Twisted DNA Increases CRISPR Off-target Effects. (2024, February 8). The Scientist.
  • Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors. (n.d.). NIH.
  • AID 2538 - Luminescence-based cell-based dose response assay to identify inhibitors of NADPH oxidase 1 (NOX1). (n.d.). PubChem.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed.
  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (n.d.). PubMed.
  • AID 588407 - Luminescence-based cell-based high throughput dose response assay for agonists of heterodimerization of the mu 1 (OPRM1) and delta 1 (OPRD1) opioid receptors. (n.d.). PubChem.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
  • AID 588408 - Counterscreen for agonists of OPRM1-OPRD1 heterodimerization: luminescence-based cell-based high throughput dose response assay to identify agonists of 5-hydroxytryptamine (serotonin) 5A receptor (HTR5A). (n.d.). PubChem.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Executive Summary Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a pivotal therapeutic target in oncology. Its overexpression is implicated in the pathogenesis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a pivotal therapeutic target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers, where it plays a critical role in maintaining oncogenic gene expression programs and blocking cellular differentiation. The development of small molecule inhibitors against LSD1 represents a promising frontier in epigenetic therapy. This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)cyclopropanamine, a potent, irreversible inhibitor of LSD1. We will delve into the molecular biology of LSD1, the mechanism of action of cyclopropanamine-based inhibitors, detailed protocols for evaluating their biochemical and cellular activity, and the broader context of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and cancer therapy.

The Central Role of LSD1 in Epigenetic Regulation and Disease

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation.[1][2] Its primary function is to remove methyl groups from histone tails, thereby altering chromatin structure and gene expression.

1.1. Mechanism of Action and Biological Functions

LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][3] The consequence of this activity is context-dependent:

  • Transcriptional Repression: By removing the activating H3K4me1/2 marks, LSD1 is often associated with gene silencing. It typically functions within large multi-protein complexes, such as the CoREST complex, to repress neuronal gene expression in non-neuronal cells.[1]

  • Transcriptional Activation: Conversely, by demethylating the repressive H3K9me1/2 marks, LSD1 can facilitate gene activation. For instance, it interacts with the androgen receptor in prostate cancer and the estrogen receptor in breast cancer to promote the transcription of hormone-responsive genes.[1][3]

Beyond histones, LSD1 also targets several non-histone proteins, including p53, DNMT1, and STAT3, expanding its regulatory influence over fundamental cellular processes like cell cycle progression, DNA methylation, and signal transduction.[1][2][3]

1.2. LSD1 in Oncology

Elevated levels of LSD1 are a hallmark of various malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[1][2] Its overexpression is often correlated with poor prognosis.[4] In cancer, LSD1 contributes to tumorigenesis by:

  • Blocking Differentiation: In AML, LSD1 is a critical component of fusion-protein complexes (e.g., PML-RARα, MLL-AF9) that arrest myeloid differentiation, leading to an accumulation of leukemic blasts.[5][6]

  • Promoting Proliferation and Metastasis: LSD1 is involved in processes like the epithelial-mesenchymal transition (EMT), which enhances cancer cell motility and invasion.[1][4]

  • Enhancing Tumor Immunity Evasion: Recent studies suggest LSD1 modulates the tumor microenvironment. Its inhibition can upregulate MHC class I expression and antigen presentation, potentially rendering tumors more susceptible to immune checkpoint blockade.[7][8][9]

The multifaceted role of LSD1 in driving and sustaining the cancerous state makes it a compelling target for therapeutic intervention.[4]

LSD1_Function cluster_LSD1 LSD1 Complex cluster_Histone Histone Substrates cluster_NonHistone Non-Histone Substrates cluster_Output Transcriptional Outcomes LSD1 LSD1 (KDM1A) H3K4 H3K4me1/2 (Active Mark) LSD1->H3K4 Demethylates H3K9 H3K9me1/2 (Repressive Mark) LSD1->H3K9 Demethylates p53 p53 LSD1->p53 DNMT1 DNMT1 LSD1->DNMT1 STAT3 STAT3 LSD1->STAT3 Repression Gene Repression (e.g., via CoREST) H3K4->Repression Removal leads to Activation Gene Activation (e.g., via AR/ER) H3K9->Activation Removal leads to

Fig 1. LSD1 substrates and transcriptional outcomes.

1-(2-Methoxyphenyl)cyclopropanamine: A Tranylcypromine-Based Covalent Inhibitor

1-(2-Methoxyphenyl)cyclopropanamine belongs to the class of irreversible LSD1 inhibitors derived from tranylcypromine (TCP), a well-known monoamine oxidase (MAO) inhibitor.[10] These compounds leverage the cyclopropylamine moiety, which is key to their mechanism of covalent inhibition.

2.1. Mechanism of Covalent Inhibition

The catalytic activity of LSD1 is dependent on its FAD cofactor. TCP and its derivatives, including 1-(2-Methoxyphenyl)cyclopropanamine, act as mechanism-based inactivators. The inhibition process involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[3][11] This single-electron transfer mechanism leads to the opening of the cyclopropyl ring, resulting in an irreversible bond that permanently inactivates the enzyme.[11] This covalent and irreversible nature provides a durable pharmacodynamic effect, which can be highly advantageous for therapeutic applications.

2.2. Structure-Activity Relationship (SAR)

The development of potent and selective LSD1 inhibitors has been guided by extensive SAR studies. The core trans-phenylcyclopropylamine scaffold is a privileged structure for LSD1 inhibition.[10]

  • The Cyclopropylamine Core: This moiety is superior to other reactive groups like cyclopropyl hydrazine or propargylamine in conferring potent LSD1 inhibitory activity.[10]

  • Aromatic Substitution: Modifications to the phenyl ring are critical for enhancing potency and selectivity. The introduction of a methoxy group at the ortho position, as in 1-(2-Methoxyphenyl)cyclopropanamine, is a common strategy to optimize binding within the catalytic cleft of LSD1 and to fine-tune selectivity against related enzymes like MAO-A and MAO-B.[10]

The goal of SAR studies is to maximize interactions within the large catalytic site of LSD1 while minimizing activity against the structurally similar MAOs to avoid off-target effects, such as those associated with traditional MAO inhibitors used for depression.[10][12]

Compound ClassCore MoietyGeneral Potency for LSD1
TCP Derivatives CyclopropylamineHigh (nM range)[10]
Hydrazine Analogs Cyclopropyl hydrazineModerate (µM range)[10]
Propargylamine Analogs PropargylamineWeak (>10 µM range)[10]

Table 1. Comparison of core moieties in LSD1 inhibitors.

Methodologies for Evaluating LSD1 Inhibitors

Rigorous and reproducible assays are fundamental to characterizing the activity of LSD1 inhibitors. A multi-tiered approach, starting with biochemical assays and progressing to cellular and in vivo models, provides a comprehensive understanding of a compound's profile.

3.1. Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays quantify the direct inhibitory effect of a compound on purified recombinant LSD1 enzyme.

Peroxidase-Coupled Fluorescence Assay

This is a widely used, robust method for high-throughput screening.

Principle: LSD1-mediated demethylation of a histone peptide substrate produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured.[13] The fluorescence intensity is directly proportional to LSD1 activity.

Step-by-Step Protocol: [14]

  • Compound Plating: Prepare serial dilutions of 1-(2-Methoxyphenyl)cyclopropanamine in a 96- or 384-well black plate. Include controls for 100% enzyme activity (DMSO vehicle) and background (no enzyme).

  • Enzyme Pre-incubation: Add human recombinant LSD1 enzyme (e.g., 30-40 nM final concentration) to the wells. Pre-incubate with the compound for 15-30 minutes on ice to allow for binding.

  • Initiate Reaction: Add the H3(1-21)K4 dimethyl peptide substrate to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

  • Detection: Add the detection mix containing Amplex Red and HRP. Incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence on a microplate reader (Excitation: ~540 nm; Emission: ~590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Peroxidase_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection Step LSD1 LSD1 Enzyme Product H3K4me1 Peptide LSD1->Product Demethylates H2O2 H₂O₂ (Byproduct) LSD1->H2O2 Produces Substrate H3K4me2 Peptide Substrate->LSD1 Resorufin Resorufin (Fluorescent) H2O2->Resorufin Converts AmplexRed Amplex Red (Non-fluorescent) AmplexRed->Resorufin Inhibitor 1-(2-Methoxyphenyl) cyclopropanamine Inhibitor->LSD1 Inhibits

Fig 2. Workflow of the peroxidase-coupled LSD1 assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are highly sensitive and less prone to interference from fluorescent compounds.

Principle: This assay measures the demethylated product directly. A biotinylated monomethyl H3K4 peptide substrate is used. After the enzymatic reaction, a detection mix is added containing an anti-H3K4me0 antibody labeled with a Europium (Eu³⁺) cryptate (donor) and streptavidin conjugated to XL665 (acceptor).[14] If the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Protocol: [14]

  • Compound & Enzyme Incubation: As in the peroxidase assay, pre-incubate serial dilutions of the inhibitor with recombinant LSD1 enzyme (e.g., 0.5 nM) and FAD cofactor in a white 384-well plate.

  • Reaction Initiation: Add the biotinylated H3(1-21)K4 monomethyl peptide substrate. Incubate for 1 hour at 25°C.

  • Detection: Add the HTRF detection mix (Eu³⁺-cryptate anti-H3K4me0 antibody and streptavidin-XL665). Incubate for 1 hour at 25°C.

  • Measurement: Read the TR-FRET signal on a compatible plate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10⁴. Determine IC₅₀ values as described previously.

3.2. Cellular Assays: Confirming On-Target Activity in a Biological System

Cellular assays are crucial to verify that the inhibitor can penetrate cells, engage its target, and elicit a biological response.

Cellular Target Engagement Assay

This confirms that the compound binds to LSD1 within the cell.

Principle: A biotinylated chemical probe that covalently binds to LSD1 is used. Cells are first treated with the inhibitor (e.g., 1-(2-Methoxyphenyl)cyclopropanamine). If the inhibitor occupies the active site, it will block the subsequent binding of the biotinylated probe. The amount of bound probe can be quantified by western blot or ELISA using streptavidin-HRP.

Step-by-Step Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., MV4-11 AML cells) and treat with various concentrations of the inhibitor for 2-4 hours.

  • Probe Labeling: Add the biotinylated LSD1 chemical probe and incubate for 1 hour.

  • Cell Lysis: Harvest and lyse the cells.

  • Quantification: Run the cell lysates on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated LSD1. The signal intensity will be inversely proportional to the target engagement of the test inhibitor.

Myeloid Differentiation Assay (in AML cells)

A key mechanism of LSD1 inhibitors in AML is the induction of differentiation.

Principle: LSD1 inhibition releases the differentiation block in AML cells. This can be measured by monitoring the upregulation of myeloid differentiation markers, such as CD11b and CD86, on the cell surface.

Step-by-Step Protocol:

  • Cell Culture: Treat AML cells (e.g., MV4-11, MOLM-13) with the inhibitor for 4-6 days.

  • Antibody Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against CD11b and CD86.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

  • Data Analysis: Compare the percentage of CD11b/CD86 positive cells in treated samples versus vehicle controls.

Differentiation_Assay AML_Blasts AML Blast Cells (Low CD11b/CD86) Treatment Treat with 1-(2-Methoxyphenyl)cyclopropanamine (4-6 days) AML_Blasts->Treatment Differentiated_Cells Differentiated Myeloid Cells (High CD11b/CD86) Treatment->Differentiated_Cells Induces Differentiation Flow_Cytometry Stain with anti-CD11b/CD86 Antibodies & Analyze by Flow Cytometry Differentiated_Cells->Flow_Cytometry Quantify

Fig 3. Workflow for assessing AML cell differentiation.
Target Gene and Histone Mark Modulation

This assay confirms the epigenetic mechanism of action.

Principle: Inhibition of LSD1 should lead to an increase in its substrate marks (H3K4me2) at the promoter regions of target genes, resulting in their transcriptional upregulation.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the inhibitor for 24-72 hours.

  • Western Blot: Harvest cells, extract proteins, and perform a western blot using antibodies specific for H3K4me2 and total H3 (as a loading control). An increase in the H3K4me2 signal indicates LSD1 inhibition.

  • Quantitative PCR (qPCR): Extract RNA, reverse transcribe to cDNA, and perform qPCR to measure the expression of known LSD1 target genes (e.g., GFI-1b, ITGAM). Upregulation of these genes provides functional evidence of LSD1 inhibition.

Therapeutic Landscape and Future Directions

The development of LSD1 inhibitors is a highly active area of cancer research. Several TCP-based analogs have entered clinical trials, primarily for AML and SCLC.[1][15][16]

Clinical Context:

  • Iadademstat (ORY-1001): Has shown promise in clinical trials for AML and SCLC.[15]

  • Bomedemstat (IMG-7289): Is being evaluated in clinical trials for myeloproliferative neoplasms like essential thrombocythemia.[15][17][18]

  • Combination Therapies: A significant area of investigation is the combination of LSD1 inhibitors with other agents, such as all-trans retinoic acid (ATRA) in AML, where they can synergistically promote differentiation.[15] Combination with immune checkpoint inhibitors is also a promising strategy, given the role of LSD1 in immune modulation.[7]

Future Perspectives: The therapeutic journey of 1-(2-Methoxyphenyl)cyclopropanamine and related molecules will depend on navigating the challenges of selectivity, identifying patient populations most likely to respond, and optimizing combination strategies. As our understanding of the epigenetic control of cancer deepens, LSD1 inhibitors are poised to become a key component of precision medicine in oncology.

References

  • Vianello, P., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 7(38), 33865–33877. [Link]

  • Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

  • Smitheman, K. N., et al. (2018). Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia. Cell Reports, 25(12), 3379-3392.e8. [Link]

  • ResearchGate. (n.d.). Mechanism of LSD1 catalysis. [Link]

  • Sankar, S., et al. (2021). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 13(16), 4104. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Lynch, J. T., et al. (2016). LSD1: biologic roles and therapeutic targeting. Epigenomics, 8(11), 1547–1562. [Link]

  • Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1125512. [Link]

  • Sen, T. (2022). LSD1 as a potential target in SCLC. YouTube. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Mohammad, H. P., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Journal of Experimental & Clinical Cancer Research, 42(1), 158. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanamine Compounds and Use Thereof. [Link]

  • Schmitt, M. L., et al. (2013). Dual inhibitors of LSD1 and spermine oxidase. Bioorganic & Medicinal Chemistry Letters, 23(15), 4357–4361. [Link]

  • ASCO Publications. (2024). Phase 3 study of the lysine-specific demethylase 1 (LSD1) inhibitor bomedemstat in patients with essential thrombocythemia (ET). [Link]

  • Zheng, Y-C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(2), e0171325. [Link]

  • Frontiers Media. (n.d.). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. [Link]

  • Frontiers Media. (n.d.). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. [Link]

  • Taylor & Francis Online. (n.d.). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. [Link]

  • Vianello, P., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Scientific Reports, 10(1), 10825. [Link]

  • VJHemOnc. (2024). A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera. [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. [Link]

  • PubMed. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. [Link]

Sources

Foundational

Safety data sheet for 1-(2-Methoxyphenyl)cyclopropanamine

An In-Depth Technical Guide to the Safe Handling of 1-(2-Methoxyphenyl)cyclopropanamine Introduction 1-(2-Methoxyphenyl)cyclopropanamine and its derivatives are of significant interest in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Methoxyphenyl)cyclopropanamine

Introduction

1-(2-Methoxyphenyl)cyclopropanamine and its derivatives are of significant interest in contemporary drug discovery and development. As with any novel chemical entity, a comprehensive understanding of its safety profile is paramount for the protection of researchers and the integrity of scientific outcomes. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of the known and anticipated hazards associated with this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for the free base form, this document synthesizes information from the hydrochloride salt of the compound and structurally related molecules to provide a robust framework for safe handling. The protocols and recommendations herein are designed to be self-validating systems, encouraging a proactive safety culture.

Chemical Identification and Hazard Assessment

A precise understanding of a compound's identity and its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the foundation of laboratory safety.[1]

Compound Identification
IdentifierValueSource
Chemical Name 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride[2]
CAS Number 1298022-51-1[2]
Molecular Formula C₁₁H₁₅NO・HCl[2]
Molecular Weight 213.7 g/mol [2]
GHS Hazard Classification (Anticipated)

A definitive GHS classification for 1-(2-Methoxyphenyl)cyclopropanamine is not available. However, based on the known hazards of its structural analogs, such as other substituted amines and methoxy-containing aromatic compounds, a presumptive classification can be made to guide safe handling practices. The following table outlines the likely hazards.[3][4][5]

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationGHS05 / GHS07Danger / Warning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageGHS05Danger
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07Warning

Note: This classification is predictive and should be treated with caution. The actual classification may vary.

Toxicological Profile and Health Hazards

The primary health risks associated with compounds of this class involve contact with skin and eyes, inhalation, and ingestion.[4] The toxicological properties have not been fully investigated, necessitating a cautious approach.

  • Inhalation: May cause respiratory irritation.[5] High concentrations of vapors from similar compounds can lead to symptoms like headache, dizziness, and nausea.[4]

  • Skin Contact: Expected to be corrosive or irritant, potentially causing burns.[3][4] Prolonged contact should be avoided.

  • Eye Contact: Poses a risk of serious eye damage.[3][5] Immediate and thorough rinsing is critical in case of exposure.

  • Ingestion: Anticipated to be harmful if swallowed. Ingestion of corrosive materials can cause severe damage to the gastrointestinal tract.[4]

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Hierarchy of Controls

The most effective safety measures involve engineering out hazards at the source.

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Laboratory Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.[6]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Review this safety guide and the available SDS for any related compounds.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical safety goggles as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Don chemically resistant gloves (e.g., nitrile) and a lab coat.[2]

    • For handling larger quantities or when generating aerosols, consider a respirator with an organic vapor cartridge.[6]

  • Handling:

    • All handling of the solid or solutions should be performed inside a chemical fume hood.[6]

    • Avoid creating dust.

    • Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[6]

    • Ground and bond containers when transferring material to prevent static discharge.[6]

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean the work area and decontaminate any equipment used.

Storage Requirements
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] The compound may be air-sensitive, so storage under an inert atmosphere is recommended.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

Emergency Procedures and First Aid

Rapid and appropriate response to an incident is crucial.

Spill Response Workflow

Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard (Small vs. Large) Alert->Assess SmallSpill Small Spill Response (Trained Personnel Only) Assess->SmallSpill Small LargeSpill Large Spill Response (Emergency Services) Assess->LargeSpill Large Contain Contain Spill with Absorbent Material SmallSpill->Contain End Spill Cleaned LargeSpill->End Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->End

Caption: Workflow for responding to a chemical spill.

First Aid Measures

The following first aid measures are based on the SDS for the hydrochloride salt.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or a rash occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[4]

Disposal Considerations

Chemical waste must be handled in accordance with local, regional, and national regulations.[4]

  • Waste Classification: Determine if the discarded chemical is classified as hazardous waste.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][6] Do not dispose of down the drain.

Conclusion

While 1-(2-Methoxyphenyl)cyclopropanamine presents potential hazards, these can be effectively managed through the diligent application of the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's anticipated properties and the implementation of robust control measures, is essential for all researchers and drug development professionals working with this and other novel chemical entities.

References

  • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet for 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid.
  • Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet for 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride.
  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

  • Publisso. (2025, August 8). 2-Methoxypropanol-1.
  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • Australian Government Department of Health. (2014, February 7). Propane, 2-methoxy-2-methyl-: Human health tier II assessment.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Bio-Connect. (n.d.). 1-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Methoxyphenyl)cyclopropyl]propan-2-amine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Investigation of 1-(2-Methoxyphenyl)cyclopropanamine as a Novel Serotonin Receptor Modulator

Abstract The serotonergic system, with its diverse array of receptor subtypes, remains a cornerstone of neuropharmacological research and a critical target for the development of therapeutics for a spectrum of central ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serotonergic system, with its diverse array of receptor subtypes, remains a cornerstone of neuropharmacological research and a critical target for the development of therapeutics for a spectrum of central nervous system (CNS) disorders. This technical guide outlines a comprehensive strategy for the synthesis, characterization, and evaluation of 1-(2-methoxyphenyl)cyclopropanamine, a novel compound with significant potential for modulating serotonin receptors. Drawing upon established pharmacophoric models and the known bioactivities of its constituent chemical moieties—the 2-methoxyphenyl group prevalent in high-affinity 5-HT1A receptor ligands and the CNS-active cyclopropylamine scaffold—we present a compelling rationale for its investigation. This document provides a detailed roadmap for researchers, encompassing in-silico analysis, synthetic chemistry, in-vitro pharmacological profiling, and prospective in-vivo assessment.

Introduction: The Rationale for a Novel Serotonergic Agent

The modulation of serotonin receptors is a well-established therapeutic strategy for a multitude of neurological and psychiatric conditions, including depression, anxiety, and psychosis.[1] The 5-HT1A and 5-HT2A receptor subtypes, in particular, are prominent targets for drug development due to their distinct and often opposing roles in neuronal signaling.[2] While a plethora of serotonergic agents exist, the quest for compounds with improved selectivity, favorable pharmacokinetic profiles, and novel mechanisms of action is perpetual.

This guide focuses on the untapped potential of 1-(2-methoxyphenyl)cyclopropanamine . The rationale for investigating this specific molecule is built upon a convergent analysis of structure-activity relationships (SAR) of known serotonergic ligands:

  • The 2-Methoxyphenyl Moiety: The 1-(2-methoxyphenyl)piperazine (oMeOPP) scaffold is a well-characterized pharmacophore found in numerous high-affinity 5-HT1A receptor ligands, such as buspirone and tandospirone.[3][4] This suggests that the 2-methoxyphenyl group plays a crucial role in the recognition and binding at the 5-HT1A receptor.

  • The Cyclopropylamine Scaffold: The cyclopropylamine moiety is a key structural feature in several CNS-active compounds, including some monoamine oxidase inhibitors (MAOIs).[5] The cyclopropyl ring imparts conformational rigidity, which can enhance binding affinity and selectivity. Furthermore, it can improve metabolic stability and increase the likelihood of blood-brain barrier penetration, desirable properties for any CNS drug candidate.[6][7]

By combining these two privileged fragments, we hypothesize that 1-(2-methoxyphenyl)cyclopropanamine represents a novel chemical entity with a high probability of interacting with serotonin receptors, potentially with a unique pharmacological profile.

In-Silico Analysis: Predicting Serotonergic Activity

Prior to embarking on extensive laboratory work, a robust in-silico analysis can provide valuable insights into the potential of 1-(2-methoxyphenyl)cyclopropanamine as a serotonin receptor modulator.

Pharmacophore Modeling

Pharmacophore models for both 5-HT1A and 5-HT2A receptors are well-documented in the scientific literature.[8][9][10][11] These models define the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, hydrophobic centers) required for ligand binding.

A critical first step is to computationally assess the conformational flexibility of 1-(2-methoxyphenyl)cyclopropanamine and determine if its low-energy conformations can favorably align with the established pharmacophores for 5-HT1A agonists/antagonists and 5-HT2A antagonists.

Molecular Docking

Utilizing homology models or cryo-EM structures of the 5-HT1A and 5-HT2A receptors, molecular docking simulations can predict the binding mode and estimate the binding affinity of 1-(2-methoxyphenyl)cyclopropanamine. This analysis can reveal key interactions with specific amino acid residues within the receptor's binding pocket, providing a structural basis for its potential activity.

Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine

The synthesis of 1-(2-methoxyphenyl)cyclopropanamine can be approached through several established synthetic routes for cyclopropanamine derivatives. A plausible and scalable synthetic strategy is outlined below. The successful synthesis and purification of the target compound is a prerequisite for all subsequent in-vitro and in-vivo characterization.

In-Vitro Pharmacological Profiling: Unveiling the Mechanism of Action

A comprehensive in-vitro pharmacological evaluation is essential to determine the affinity, selectivity, and functional activity of 1-(2-methoxyphenyl)cyclopropanamine at various serotonin receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12] Competition binding assays should be performed using membranes from cells expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) and specific radioligands.

Table 1: Proposed Radioligand Binding Assay Panel

Receptor SubtypeRadioligandNon-specific Ligand
5-HT1A[³H]8-OH-DPATSerotonin
5-HT2A[³H]KetanserinMianserin
5-HT2C[³H]MesulergineMianserin
5-HT7[³H]5-CTSerotonin

The results of these assays will provide the inhibition constant (Ki) values, indicating the binding affinity of 1-(2-methoxyphenyl)cyclopropanamine for each receptor subtype.

Functional Assays

Determining whether a compound acts as an agonist, antagonist, or allosteric modulator is crucial. Functional assays measure the downstream signaling events following receptor activation.

  • cAMP Assays: For Gαi/o-coupled receptors like 5-HT1A, a decrease in forskolin-stimulated cyclic adenosine monophosphate (cAMP) production upon compound application indicates agonism.[13] Conversely, the ability of the compound to block the effect of a known agonist would demonstrate antagonism.

  • Calcium Flux Assays: For Gαq/11-coupled receptors like 5-HT2A, an increase in intracellular calcium levels upon compound application is indicative of agonism. Antagonism can be assessed by the compound's ability to inhibit the response to a known agonist.

Experimental Workflow: cAMP Functional Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing 5-HT1A receptors cell_plating Plate cells in assay plates cell_culture->cell_plating add_compound Add 1-(2-methoxyphenyl)cyclopropanamine (or control) cell_plating->add_compound add_forskolin Add Forskolin to stimulate adenylyl cyclase add_compound->add_forskolin incubation Incubate add_forskolin->incubation lysis Lyse cells to release cAMP incubation->lysis add_detection_reagents Add cAMP detection reagents lysis->add_detection_reagents read_signal Read luminescent or fluorescent signal add_detection_reagents->read_signal generate_curve Generate dose-response curve read_signal->generate_curve calculate_ec50_ic50 Calculate EC50/IC50 generate_curve->calculate_ec50_ic50

Caption: Workflow for cAMP functional assay.

Prospective In-Vivo Evaluation: Assessing Therapeutic Potential

Should the in-vitro data reveal a promising pharmacological profile, the next logical step would be to assess the in-vivo effects of 1-(2-methoxyphenyl)cyclopropanamine in relevant animal models of CNS disorders. The choice of models would be dictated by the specific receptor interactions and functional activities observed in the in-vitro assays.

Potential In-Vivo Models:

  • Elevated Plus Maze and Open Field Test: To assess anxiolytic or anxiogenic effects.

  • Forced Swim Test and Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Prepulse Inhibition of the Startle Reflex: To screen for antipsychotic potential.

  • Head-Twitch Response (in rodents): A behavioral assay indicative of 5-HT2A receptor agonism.

Conclusion

1-(2-methoxyphenyl)cyclopropanamine represents a novel and unexplored molecule with a strong theoretical basis for interaction with serotonin receptors. Its unique combination of a 5-HT1A receptor-associated moiety and a CNS-active cyclopropylamine core warrants a thorough investigation. The systematic approach outlined in this technical guide, from in-silico analysis to in-vivo evaluation, provides a clear and scientifically rigorous path to elucidating the pharmacological profile and therapeutic potential of this promising compound. The findings from such a study could significantly contribute to the ongoing development of next-generation therapeutics for a range of debilitating CNS disorders.

References

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-2115. [Link]

  • Larkin, C. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Kooistra, A. J., et al. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. European Journal of Pharmacology, 710(1-3), 53-62. [Link]

  • Younkin, J., et al. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience, 7(9), 1292-1297. [Link]

  • Urich, E., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 15(4), 1098. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Leopoldo, M., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 62(23), 10586-10615. [Link]

  • PharmaExec. (2023). The future of CNS drug development: signs of real progress. [Link]

  • Glennon, R. A., et al. (2019). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Medicinal Chemistry Letters, 10(3), 329-334. [Link]

  • Thomsen, W. J. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 1-17. [Link]

  • MDPI. Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]

  • Kaczor, A. A., et al. (2009). Computational methods in determination of pharmacophore models of 5-HT(1A), 5-HT(2A) and 5-HT(7) receptors. Current Medicinal Chemistry, 16(29), 3786-3801. [Link]

  • Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT1A receptor. [Link]

  • Cell Press. (2023). Transforming Amino Acids into Serotonin 5-HT 2A Receptor Ligands Using Photochemistry. Cell, 186(26), 5733-5748.e17. [Link]

  • Wikipedia. 5-HT1A receptor. [Link]

  • ChemBK. 2-(2-methoxyphenyl)sulfanyl-N,N-dimethylpropan-1-amine. [Link]

  • ResearchGate. 5-HT2A Receptor and Pharmacophore Modeling. [Link]

  • Frontiers in Chemistry. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Chemistry, 4, 31. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • Wesołowska, A., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacology, Biochemistry and Behavior, 138, 107-116. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

  • Kaczor, A. A., & Selent, J. (2011). Computational methods in determination of pharmacophore models of 5-HT(1A), 5-HT(2A) and 5-HT(7) receptors. Current medicinal chemistry, 18(25), 3848–3863. [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [Link]

Sources

Foundational

In Silico Modeling of 1-(2-Methoxyphenyl)cyclopropanamine Binding to Human Monoamine Oxidase A: A Technical Guide

This guide provides a comprehensive, in-depth walkthrough for modeling the binding of 1-(2-Methoxyphenyl)cyclopropanamine to its putative biological target, Human Monoamine Oxidase A (MAO-A). Designed for researchers, co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for modeling the binding of 1-(2-Methoxyphenyl)cyclopropanamine to its putative biological target, Human Monoamine Oxidase A (MAO-A). Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each methodological choice to ensure robust, reliable, and reproducible results.

Introduction: The Scientific Imperative for Modeling

The cyclopropanamine scaffold is a privileged structure in medicinal chemistry, most famously represented by tranylcypromine, a potent inhibitor of monoamine oxidases (MAOs). These enzymes are critical in neurotransmitter metabolism, making them key targets for treating depression and neurological disorders.[1] The molecule of interest, 1-(2-Methoxyphenyl)cyclopropanamine, is a structural analog whose interaction with MAO-A is of significant scientific interest.

In silico modeling provides a powerful, resource-efficient lens to dissect this interaction at an atomic level. By computationally predicting the binding pose, evaluating the stability of the protein-ligand complex, and estimating the binding free energy, we can generate actionable hypotheses that guide further experimental work. This guide will use a validated workflow, leveraging industry-standard software to model the binding of 1-(2-Methoxyphenyl)cyclopropanamine to Human MAO-A.

The Overall In Silico Workflow

A successful modeling study follows a logical progression from system preparation to data analysis. The causality is critical: accurate preparation is the foundation for reliable docking, which in turn provides a necessary starting point for meaningful dynamic simulations.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_md Phase 3: Dynamic Refinement & Energetics cluster_analysis Phase 4: Final Analysis PDB Target Identification (Human MAO-A, PDB: 2BXS) PDB_Prep Protein Structure Preparation & Refinement PDB->PDB_Prep Ligand Ligand Preparation (1-(2-Methoxyphenyl)cyclopropanamine) Ligand_Prep Ligand 3D Structure Generation & Optimization Ligand->Ligand_Prep Dock Molecular Docking (AutoDock Vina) PDB_Prep->Dock Ligand_Prep->Dock Analysis_Dock Pose Selection & Interaction Analysis Dock->Analysis_Dock MD Molecular Dynamics Simulation (GROMACS) Analysis_Dock->MD BFE Binding Free Energy Calculation (MM/PBSA) MD->BFE Report Data Interpretation & Hypothesis Generation BFE->Report

Caption: Overall workflow for the in silico analysis of ligand binding.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is paramount in computational chemistry. The initial structures of both the protein and the ligand must be as chemically and structurally accurate as possible to yield biologically relevant results.

Target Protein Acquisition and Preparation (Human MAO-A)

We will use the crystal structure of Human Monoamine Oxidase A. A search of the RCSB Protein Data Bank (PDB) reveals the structure with PDB ID 2BXS , which is resolved at 3.15 Å and complexed with an inhibitor, clorgyline.[2][3] This co-crystallized ligand is invaluable for defining the exact location and dimensions of the active site.

Protocol: Protein Preparation

  • Download Structure: Obtain the PDB file for 2BXS from the RCSB PDB website.

  • Clean the Structure: The raw PDB file contains non-essential components. It is crucial to remove these to prevent interference.

    • Expertise: Water molecules are often not resolved with high accuracy and can create noise in docking calculations. Co-factors, such as the Flavin-Adenine Dinucleotide (FAD) in MAO-A, are essential for catalytic activity and structural integrity and must be retained. The existing inhibitor (clorgyline) should be removed to make the binding site available for our ligand.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), delete all water molecules (HOH) and the clorgyline ligand (MLG). Retain the protein chains and the FAD co-factor.

  • Protonation and Repair: Crystal structures lack hydrogen atoms and may have missing side chains or loops.

    • Trustworthiness: Assigning the correct protonation states to ionizable residues (like Asp, Glu, Lys, Arg, His) at a physiological pH (e.g., 7.4) is a self-validating step. Incorrect protonation leads to flawed electrostatic potential calculations, which fundamentally undermines the physics of the simulation.

    • Use tools like pdb2gmx in GROMACS or the "Structure Prep" tools in molecular modeling suites to add hydrogens, repair missing side chains, and assign protonation states.[4]

  • Save the Prepared Structure: Save the cleaned, repaired, and protonated protein structure as MAO-A_prepared.pdb.

Ligand Preparation

The ligand, 1-(2-Methoxyphenyl)cyclopropanamine, must be converted into a 3D structure with an optimized geometry and correct partial charges.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Source the 2D structure, for example, from PubChem.

  • Generate 3D Conformation: Use a tool like Open Babel or the CGenFF server to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is not at its lowest energy state. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relax the structure.

    • Expertise: This step is crucial because docking programs assume a low-energy starting conformation for the ligand. Docking a high-energy, strained ligand can lead to artificially poor scores and incorrect binding poses.

  • Assign Partial Charges: Charges determine how the ligand interacts electrostatically with the protein. For the CHARMM force field used in the subsequent MD simulation, it is best practice to use a compatible charge assignment method, such as those provided by the CGenFF/PARAM-CHEM server.

  • Save the Prepared Ligand: Save the final, optimized 3D structure in a suitable format, such as .mol2 or .sdf, which retains atomic coordinates and charge information.

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely cited and validated open-source docking program known for its speed and accuracy.[5]

G Input_P Prepared Protein (MAO-A_prepared.pdb) PDBQT_P Convert Protein to PDBQT (add charges, atom types) Input_P->PDBQT_P Input_L Prepared Ligand (ligand.mol2) PDBQT_L Convert Ligand to PDBQT (define rotatable bonds) Input_L->PDBQT_L Grid Define Search Space (Grid Box around Active Site) PDBQT_P->Grid Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Results Analyze Output: Binding Affinity (kcal/mol) Binding Poses (RMSD) Vina->Results

Caption: Step-by-step workflow for molecular docking with AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: AutoDock Vina uses a specific file format, PDBQT, which includes atomic charges and atom type definitions.

    • Use AutoDock Tools or a similar utility to convert MAO-A_prepared.pdb to MAO-A.pdbqt and the prepared ligand file to ligand.pdbqt.[6]

  • Define the Search Space (Grid Box): You must explicitly tell the software where to search for a binding site.

    • Expertise: The most reliable way to define the search space is to center it on the location of the co-crystallized ligand (clorgyline in 2BXS). This ensures the search is focused on the known active site. A box size of approximately 25x25x25 Ångströms is typically sufficient to encompass the active site and allow for ligand flexibility.

  • Create a Configuration File: Create a text file (conf.txt) specifying the input files and search parameters.

    • Trustworthiness: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum, making the result more reliable at the cost of longer computation time.

  • Run Vina: Execute the docking from the command line: vina --config conf.txt

  • Analyze Results: Vina will output a log file with binding affinities (in kcal/mol) for the top poses and a PDBQT file containing the coordinates of these poses.

    • The top-ranked pose (most negative binding affinity) is the most probable binding mode.

    • Visualize the poses in the context of the protein's active site to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).

Phase 3: Molecular Dynamics - Capturing the Dynamic Reality

While docking provides a static snapshot, molecular dynamics (MD) simulations model the system's movement over time, offering insights into the stability of the binding pose and allowing for more rigorous energy calculations. We will use GROMACS, a high-performance and widely used MD engine.[7]

G Input Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (CHARMM36m Force Field) Input->Topology Solvate Solvate System (Add Water & Ions) Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Trajectory

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Recrystallization of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the purification of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride , a conformationally restricted phenethylamine analog often use...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the purification of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride , a conformationally restricted phenethylamine analog often used as a scaffold in CNS-active drug discovery.

The Challenge: Cyclopropylamines are chemically distinct from acyclic amines due to the ring strain (~27.5 kcal/mol). While the hydrochloride salt form stabilizes the amine, it introduces specific purification challenges:

  • Hygroscopicity: Like many amine hydrochlorides, this compound is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.

  • Thermal Sensitivity: Excessive heating during recrystallization can degrade the strained cyclopropane ring or cause elimination reactions.

  • Impurity Profile: Common synthetic routes (e.g., Kulinkovich-Szymoniak or Curtius rearrangement) often leave non-polar organic residues or inorganic salts that must be strictly separated.

The Solution: We employ a Binary Solvent Recrystallization (Anti-Solvent) strategy. This method leverages the high solubility of the salt in alcohols (protic) and its near-zero solubility in ethers (non-polar), allowing for controlled crystal growth at moderate temperatures, preserving the cyclopropane integrity.

Pre-Validation: Solubility Mapping (Self-Validating Step)

Before committing the bulk material, you must validate the solvent system. This step ensures the protocol works for your specific impurity profile.

Objective: Determine the "Cloud Point" — the precise ratio of solvent to anti-solvent required for saturation.

Solubility Screening Matrix
Solvent TypeSpecific SolventSolubility Behavior (Expected)Role
Primary (Good) Methanol (MeOH) Soluble at RT (High)Dissolves salt & polar impurities.
Primary (Good) Ethanol (EtOH) Soluble at Hot / Sparingly at RTIdeal balance for crystallization.
Primary (Good) Isopropanol (IPA) Soluble at Hot / Insoluble at RTBest for single-solvent methods.
Anti-Solvent Diethyl Ether (Et₂O) InsolublePrecipitates salt; keeps non-polar oils dissolved.
Anti-Solvent Heptane/Hexane InsolubleAlternative if Et₂O is too volatile.

Validation Protocol:

  • Place 50 mg of crude solid in a test tube.

  • Add Ethanol (absolute) dropwise with gentle heating (water bath, 50°C) until fully dissolved. Note the volume.

  • Remove from heat.[1] Add Diethyl Ether dropwise.

  • Success Criteria: The solution should remain clear initially, then turn cloudy (turbid) upon further addition. Heating should re-dissolve the cloudiness.[2]

  • Failure Mode: If an "oily droplet" separates at the bottom, the system is too wet or the compound is too impure. Action: Dry the crude solid under vacuum before proceeding.[3][2][1][4]

Detailed Protocol: Binary Solvent Recrystallization (EtOH / Et₂O)

This is the "Gold Standard" method for research-scale purification (<10g), offering the highest purity.

Materials Required[2][4][5][7][8][10][11][13][14][15]
  • Crude Compound: 1-(2-Methoxyphenyl)cyclopropanamine HCl[5]

  • Solvent A (Good): Absolute Ethanol (Anhydrous is critical to prevent oiling).

  • Solvent B (Anti-solvent): Diethyl Ether (ACS Reagent grade).

  • Equipment: Erlenmeyer flask, magnetic stir bar, hot plate/water bath, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology
Phase 1: Dissolution[6]
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add a minimum amount of Solvent A (Ethanol) to just wet the solid.

  • Heating: Warm the flask in a water bath set to 50–60°C . Do not exceed 65°C to avoid thermal degradation.

  • Saturation: Add more Ethanol dropwise while stirring until the solid just dissolves.

    • Note: If insoluble particles remain (inorganic salts/dust), perform a Hot Filtration through a pre-warmed glass frit or fluted filter paper.[2][1]

Phase 2: Crystallization (The Nucleation Event)
  • Initial Cooling: Remove the flask from the heat source. Let it cool slightly (to ~40°C).

  • Anti-Solvent Addition: While stirring moderately, add Solvent B (Diethyl Ether) dropwise.

    • Observation: A transient white cloud will form where the drop hits and then dissolve.[2]

  • The Cloud Point: Continue adding Et₂O until a faint, persistent turbidity (cloudiness) remains and does not dissolve after 30 seconds of stirring.

  • Re-clarification: Add 1–2 drops of Ethanol (Solvent A) to just clear the solution again.

  • Undisturbed Growth: Cover the flask (parafilm/foil) and let it stand at room temperature for 1–2 hours. Do not disturb.

    • Mechanism:[7][2][6] Slow cooling promotes the formation of defined crystal lattices, excluding impurities.[7]

Phase 3: Maximizing Yield
  • Cold Soak: Once crystals are visible, move the flask to an ice bath (0–4°C) for 30 minutes.

    • Caution: Do not freeze rapidly; this traps impurities.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of EtOH:Et₂O (1:4 ratio).

    • Critical: This washes away the "mother liquor" containing the impurities without redissolving the product.

Phase 4: Drying[8]
  • Desiccation: Dry the solid in a vacuum oven at 40°C or a vacuum desiccator over P₂O₅ for 12 hours.

  • Storage: Store in a tightly sealed vial under inert gas (Argon/Nitrogen) at -20°C.

Alternative Protocol: Single-Solvent (Isopropanol)

Best for larger batches (>10g) or if Diethyl Ether is restricted.

  • Suspend crude solid in Isopropanol (IPA) (approx. 5–10 mL per gram).

  • Heat to reflux (~82°C) until dissolved.

  • If not dissolved, add IPA in small increments.

  • Allow to cool slowly to Room Temp (RT).

  • Refrigerate at 4°C overnight.

  • Filter and wash with cold IPA.

Process Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making logic for the purification process, ensuring a self-correcting workflow.

RecrystallizationLogic Start Start: Crude 1-(2-Methoxyphenyl) cyclopropanamine HCl Dissolve Dissolve in Min. Hot Ethanol (50°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Perform Hot Filtration (Remove Inorganics) CheckSol->HotFilter No (Solids present) AddAnti Add Diethyl Ether until Persistent Turbidity CheckSol->AddAnti Yes HotFilter->AddAnti ClearIt Add 1-2 drops Ethanol to clear solution AddAnti->ClearIt Cooling Slow Cool to RT -> Ice Bath ClearIt->Cooling CheckCrystals Crystals or Oil? Cooling->CheckCrystals Filter Vacuum Filter & Wash (Cold EtOH/Et2O) CheckCrystals->Filter Crystals RemedyOil Remedy: Re-heat, add more EtOH, or seed with crystal CheckCrystals->RemedyOil Oiling Out Dry Vacuum Dry (40°C) Filter->Dry RemedyOil->Cooling Retry

Figure 1: Decision logic for the binary solvent recrystallization of amine hydrochloride salts.

Quality Control & Characterization

To verify the success of the recrystallization, perform the following checks:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)>98.5% Area under curve.
Identity 1H-NMR (D₂O or DMSO-d6)Confirm cyclopropyl protons (0.8–1.2 ppm region) and methoxy group (~3.8 ppm).
Salt Stoichiometry Elemental Analysis or Silver Nitrate TitrationCl content consistent with mono-hydrochloride (~17-18% depending on MW).
Melting Point Capillary MethodSharp range (<2°C variation). Note: Literature MP for similar analogs is often 160–215°C; determine your specific baseline.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

Sources

Application

Preclinical Evaluation of LSD1 Inhibitors: In Vivo Model Selection and Protocols

Application Note | Version 2.0 Introduction: The Dual Mechanism of LSD1 Inhibition Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that removes mono- and di-methyl groups from Histone H3 Ly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.0

Introduction: The Dual Mechanism of LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that removes mono- and di-methyl groups from Histone H3 Lysine 4 (H3K4) and Lysine 9 (H3K9).[1][2] Its inhibition results in the accumulation of activating H3K4me2 marks, restoring the expression of silenced tumor suppressor genes and differentiation factors.

For drug development, selecting the correct animal model is critical because LSD1 inhibitors (LSD1i) function through two distinct therapeutic modalities depending on the tumor type:

  • differentiation Therapy (AML/SCLC): In acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1i forces blast cells to exit the cell cycle and differentiate.

  • Immuno-Oncology (Solid Tumors): In "cold" solid tumors, LSD1i induces "Viral Mimicry" by derepressing Endogenous Retroviral elements (ERVs), triggering an Interferon (IFN) response that sensitizes tumors to checkpoint blockade.

This guide provides validated protocols for both modalities.

Strategic Model Selection

Do not default to standard xenografts. Use this decision matrix to align your model with your therapeutic hypothesis.

Decision Matrix: Model Selection by Mechanism
Therapeutic HypothesisPrimary MechanismRecommended Model TypeGold Standard Cell LinesHost Mouse Strain
Differentiation Restoration of myeloid/neuroendocrine lineage factorsXenograft (CDX/PDX) AML: MV4-11, MOLM-13SCLC: NCI-H146, NCI-H526NOD/SCID, NSG (Immunocompromised)
Immuno-Oncology Viral Mimicry (dsRNA stress), T-cell infiltrationSyngeneic Homograft Colon: MC38Melanoma: B16-F10C57BL/6 (Immunocompetent)
Target Engagement Pharmacodynamic (PD) validation onlySubcutaneous CDX MV4-11 (High LSD1 sensitivity)BALB/c Nude
Visualization: Mechanism of Action & Model Logic

LSD1_Mechanism LSD1 LSD1 Enzyme Chromatin Chromatin Remodeling (H3K4me2 Accumulation) LSD1->Chromatin Prevents Demethylation Inhibitor LSD1 Inhibitor (e.g., Bomedemstat) Inhibitor->LSD1 Blocks AML_Genes Activation of Myeloid Genes (CD11b, CD86) Chromatin->AML_Genes In AML/SCLC ERVs Derepression of Endogenous Retroviruses (ERVs) Chromatin->ERVs In Solid Tumors Diff Differentiation & Cell Cycle Arrest AML_Genes->Diff dsRNA dsRNA Formation ERVs->dsRNA IFN Type I IFN Response (CCL5, CXCL10) dsRNA->IFN Immunity T-Cell Infiltration (Hot Tumor) IFN->Immunity

Caption: Dual mechanism of LSD1 inhibition dictating model selection. Left branch: Differentiation (requires Xenograft). Right branch: Viral Mimicry (requires Syngeneic/Immune system).

Protocol A: AML Differentiation Assay (MV4-11 Xenograft)

Purpose: To assess efficacy via tumor growth inhibition (TGI) and verify the differentiation mechanism (PD). Cell Line: MV4-11 (ATCC® CRL-9591™). This cell line harbors the MLL-AF4 fusion, making it exquisitely sensitive to LSD1 inhibition.

Step-by-Step Workflow
Phase 1: Preparation & Implantation
  • Cell Culture: Expand MV4-11 cells in IMDM + 10% FBS. Ensure viability >95% before implantation.

  • Mice: Female NOD/SCID or NSG mice (6-8 weeks old). Note: Nude mice may be used, but SCID/NSG support better engraftment for leukemia lines.

  • Implantation (Subcutaneous):

    • Resuspend

      
       cells in 100 µL of 1:1 PBS/Matrigel matrix.
      
    • Inject subcutaneously into the right flank.

    • Why Subcutaneous? While IV injection mimics systemic leukemia, subcutaneous allows for precise caliper measurements of tumor volume, which is critical for calculating TGI statistics.

Phase 2: Dosing & Treatment
  • Randomization: When tumors reach ~150–200 mm³ (approx. 10-14 days post-implant), randomize mice into groups (n=8-10/group) to ensure equal average tumor volumes.

  • Vehicle Formulation:

    • Standard: 0.5% Methylcellulose + 0.1% Tween 80 in water.

    • Alternative: 20% Cyclodextrin (HP-β-CD) if solubility is poor.

  • Dosing Regimen:

    • Route: Oral Gavage (PO) is standard for clinical candidates (e.g., ORY-1001, IMG-7289).

    • Frequency: QD (Once Daily) x 21 days.

    • Dose Range: Typically 10, 30, and 60 mg/kg (compound dependent).

Phase 3: Readouts & Pharmacodynamics (The Critical Step)

Do not rely solely on tumor volume. You must prove the mechanism.

  • Primary Endpoint: Tumor Volume (

    
    ).
    
  • Secondary Endpoint (FACS Analysis):

    • Harvest tumors at the end of the study.[3]

    • Dissociate into single-cell suspension.[4]

    • Stain for human CD45 (tumor marker), CD11b (differentiation marker), and CD86 .

    • Success Criteria: A significant increase in CD11b+ cells in the treated group compared to vehicle indicates successful differentiation therapy.

Protocol B: Immuno-Oncology Syngeneic Model (MC38)

Purpose: To test if LSD1 inhibition sensitizes "cold" tumors to Anti-PD-1 therapy via the viral mimicry response. Cell Line: MC38 (Murine Colon Adenocarcinoma).[5]

Step-by-Step Workflow
Phase 1: Syngeneic Implantation
  • Mice: Female C57BL/6 (6-8 weeks). Crucial: Must be immunocompetent.

  • Implantation:

    • Inject

      
       MC38 cells subcutaneously in the right flank (100 µL PBS).
      
    • Note: Do not use Matrigel if possible, as it may contain growth factors that interfere with immune infiltration, though it is acceptable if take-rates are low.

Phase 2: Combination Dosing
  • Randomization: Start treatment when tumors are ~80–100 mm³.[3] Large tumors are often too immunosuppressive to reverse.

  • Groups (n=10):

    • Group 1: Vehicle.

    • Group 2: LSD1 Inhibitor (e.g., 30 mg/kg PO daily).

    • Group 3: Anti-PD-1 mAb (e.g., Clone RMP1-14, 10 mg/kg IP, BIW).

    • Group 4: Combination (LSD1i + Anti-PD-1).

Phase 3: Immune Profiling (Flow Cytometry)

Tumor regression in Group 4 is the efficacy readout. However, you must validate the immune mechanism.

  • Harvest: Collect tumors 5 days after the last dose.

  • Dissociation: Digest using Collagenase IV + DNase I.

  • Flow Panel:

    • Live/Dead: Fixable Viability Dye.

    • T-Cells: CD3, CD8, CD4.

    • Activation: IFN-γ, Granzyme B (Intracellular staining required).

    • Exhaustion: PD-1, TIM-3.

  • Data Interpretation: Successful LSD1 inhibition should increase the CD8+/T-reg ratio and elevate IFN-γ expression in the T-cell compartment.

Visualization: Experimental Timeline

Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Tumor Inoculation (Day 0) Step2 Growth to 100-200mm³ (Day 7-14) Step1->Step2 Step3 Randomization (n=10/group) Step2->Step3 Step4 Dosing (21 Days) QD (LSD1i) +/- BIW (PD-1) Step3->Step4 Step5 Harvest & FACS (CD11b or CD8+/IFNg) Step4->Step5 Step6 Stat Analysis (TGI & Flow Data) Step5->Step6

Caption: Standardized in vivo workflow for both Xenograft and Syngeneic efficacy studies.

Pharmacodynamic (PD) Validation

To confirm the drug is hitting the target in vivo, analyze tumor tissue (or surrogate tissue like PBMCs) for specific biomarkers.

BiomarkerAssay MethodExpected ChangeContext
H3K4me2 ChIP-qPCR / WesternIncrease Direct target engagement (Global or Promoter-specific).
CD11b / CD86 RT-qPCR / FACSIncrease Functional differentiation (AML).
GFI1B Western BlotDecrease LSD1 stabilizes GFI1B; inhibition leads to its degradation.
ERVs / IFN-Signature RT-qPCRIncrease Viral mimicry response (Solid Tumors).

Technical Note on H3K4me2: Global levels of H3K4me2 may not always change drastically because LSD1 acts on specific loci. ChIP-qPCR at the CD11b (ITGAM) promoter is a more sensitive measure of target occupancy than global histone extraction.

References

  • Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605–611.[6]

  • Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell, 21(4), 473–487.

  • Sheng, W., et al. (2018). LSD1 Ablation Stimulates Anti-tumor Immunity and Enables Checkpoint Blockade. Cell, 174(3), 549–563.

  • Augert, A., et al. (2019). Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition.[7][8] Science Signaling, 12(567).

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495–511.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Methoxyphenyl)cyclopropanamine Synthesis

Welcome to the technical support center for the synthesis and purification of 1-(2-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the synthesis of this valuable compound. Cyclopropylamines are important structural motifs in many pharmacologically active compounds.[1] This resource aims to deliver expert insights and practical solutions to common challenges encountered during its multi-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxyphenyl)cyclopropanamine, presented in a question-and-answer format to directly tackle experimental challenges.

Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (Intermediate)

Question 1: My cyclopropanation reaction to form 1-(2-methoxyphenyl)cyclopropanecarbonitrile is showing low to no yield. What are the likely causes and how can I improve it?

Answer: Low yields in the cyclopropanation step are a common hurdle. The key is a systematic approach to identify the root cause. The reaction, often a variation of the Simmons-Smith reaction or Corey-Chaykovsky reaction, is sensitive to several factors.[2][3]

  • Reagent Quality and Activity:

    • Cyclopropanating Agent: If you are using a Simmons-Smith-type reaction with a zinc-copper couple, its activity is paramount. Ensure it is freshly prepared and activated, as it is sensitive to air and moisture.[4] For more reproducible results, consider the Furukawa modification, which utilizes diethylzinc and diiodomethane.[4]

    • Ylide Instability: In a Corey-Chaykovsky reaction, the sulfoxonium ylide is generated in situ and can be unstable.[3] Ensure your starting sulfoxonium salt is pure and the base (e.g., sodium hydride) is fresh and highly active. The reaction temperature is also critical; running the reaction at 0°C can minimize side product formation.[3]

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[4]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. In Simmons-Smith reactions, the rate can decrease with increasing solvent basicity.[2] Ethereal solvents like diethyl ether or non-complexing solvents are often preferred.[5]

    • Temperature Control: For many cyclopropanation reactions, maintaining the optimal temperature is crucial. For ylide-based reactions, low temperatures (e.g., 0°C) are often necessary to prevent ylide decomposition and side reactions.[3] For copper-catalyzed reactions, a temperature screen may be necessary as excessively high temperatures can lead to catalyst decomposition.[6]

  • Substrate Reactivity:

    • The electron-richness of the alkene in 2-(2-methoxyphenyl)acrylonitrile can influence its reactivity. While the methoxy group is activating, other factors can play a role. Ensure the starting acrylonitrile is pure.

Question 2: I am observing multiple unexpected spots on my TLC plate after the cyclopropanation reaction. What are the potential side products?

Answer: The formation of multiple products can complicate purification and reduce the yield of the desired 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

  • Dimerization of the Carbene/Ylide: If the concentration of the cyclopropanating agent is too high or it is added too quickly, it can react with itself, leading to dimerization byproducts.[4] Slow addition of the reagent using a syringe pump is highly recommended.[6]

  • Reaction with the Solvent: Some reactive intermediates can react with the solvent. Ensure the chosen solvent is appropriate and anhydrous.

  • Starting Material Impurities: Impurities in the starting 2-(2-methoxyphenyl)acrylonitrile can lead to the formation of various side products. It is crucial to use highly pure starting materials.

Reduction of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile to 1-(2-Methoxyphenyl)cyclopropanamine

Question 3: The reduction of the nitrile to the primary amine is resulting in a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

Answer: This is a classic challenge in nitrile reduction. The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for converting nitriles to primary amines.[7] Using an excess of LiAlH₄ and maintaining low temperatures during the reaction and work-up can favor the formation of the primary amine.

    • Catalytic Hydrogenation: When using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[7]

  • Reaction Conditions:

    • Ammonia Addition: As mentioned, for catalytic hydrogenation, saturating the reaction medium with ammonia helps to minimize the side reactions leading to secondary and tertiary amines.[7]

    • Temperature and Pressure: For catalytic hydrogenation, elevated temperature and pressure are often required.[8] These conditions should be optimized to achieve complete conversion without promoting side reactions.

Question 4: My final product, 1-(2-Methoxyphenyl)cyclopropanamine, has a low purity even after column chromatography. What are some persistent impurities and how can I remove them?

Answer: Achieving high purity for the final amine product can be challenging due to the presence of closely related impurities.

  • Unreacted Nitrile: If the reduction was incomplete, the starting nitrile will be a major impurity. Monitor the reaction progress carefully by TLC or GC-MS to ensure complete conversion.

  • Secondary and Tertiary Amines: As discussed, these are common byproducts of the reduction. Careful column chromatography is often required to separate these from the desired primary amine. Sometimes, derivatization of the amine mixture followed by separation and deprotection can be an effective, albeit longer, strategy.

  • Residual Solvents and Reagents: Ensure that the work-up procedure is thorough to remove all residual solvents and reaction byproducts. This may involve multiple extractions and washes.[9] Distillation of the final product, if thermally stable, can be an effective purification method.[10]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for preparing 1-(2-Methoxyphenyl)cyclopropanamine?

A1: A common and effective synthetic route involves a two-step process:

  • Cyclopropanation: The synthesis of the intermediate, 1-(2-methoxyphenyl)cyclopropanecarbonitrile.[11] This is typically achieved through the reaction of 2-(2-methoxyphenyl)acrylonitrile with a suitable cyclopropanating agent.

  • Reduction: The nitrile group of the intermediate is then reduced to a primary amine to yield the final product, 1-(2-methoxyphenyl)cyclopropanamine.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis require careful handling:

  • Cyanide-containing compounds: The nitrile intermediate is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood.

  • Pyrophoric Reagents: Some cyclopropanating agents, like diethylzinc, are pyrophoric and will ignite on contact with air.[4] These must be handled under a strict inert atmosphere.

  • Hydride Reducing Agents: Lithium aluminum hydride reacts violently with water. All reactions and work-ups involving LiAlH₄ must be conducted under anhydrous conditions until the reagent is fully quenched.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of starting materials and the appearance of products, as well as for identifying volatile impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing the purity of the final amine product and quantifying non-volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product and for identifying impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile via Corey-Chaykovsky Reaction

This protocol is adapted from a general procedure for the cyclopropanation of activated alkenes.[3]

StepProcedure
1. Ylide Preparation To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexanes (3x). Add dry DMF and cool the suspension to 0°C. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise, maintaining the temperature at 0°C. Stir the mixture at 0°C for 1 hour until the evolution of hydrogen gas ceases.
2. Cyclopropanation To the freshly prepared ylide solution at 0°C, add a solution of 2-(2-methoxyphenyl)acrylonitrile (1.0 eq) in dry DMF dropwise over 30 minutes.
3. Reaction Monitoring Allow the reaction mixture to stir at 0°C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
4. Work-up Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-methoxyphenyl)cyclopropanecarbonitrile.
Protocol 2: Reduction of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile using LiAlH₄

This protocol is based on standard procedures for nitrile reduction.

StepProcedure
1. Reaction Setup To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0°C.
2. Addition of LiAlH₄ In a separate flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF. Add this suspension slowly to the nitrile solution at 0°C.
3. Reaction After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting nitrile is no longer visible.
4. Quenching Cool the reaction mixture to 0°C and quench by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
5. Work-up A granular precipitate should form. Filter the mixture and wash the solid thoroughly with diethyl ether or THF. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6. Purification Purify the crude 1-(2-methoxyphenyl)cyclopropanamine by vacuum distillation or flash column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction 2_methoxy_acrylonitrile 2-(2-Methoxyphenyl)acrylonitrile nitrile_intermediate 1-(2-Methoxyphenyl)cyclopropanecarbonitrile 2_methoxy_acrylonitrile->nitrile_intermediate Corey-Chaykovsky Rxn cyclopropanating_agent Cyclopropanating Agent (e.g., Sulfoxonium Ylide) cyclopropanating_agent->nitrile_intermediate final_product 1-(2-Methoxyphenyl)cyclopropanamine nitrile_intermediate->final_product Nitrile Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->final_product

Caption: Overall synthetic workflow for 1-(2-Methoxyphenyl)cyclopropanamine.

Troubleshooting_Logic start Low Yield in Cyclopropanation? reagent_quality Check Reagent Quality (Fresh Ylide/Activated Zn-Cu) start->reagent_quality Yes reaction_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->reaction_conditions Yes side_reactions Investigate Side Reactions (Slow Addition, Pure SM) start->side_reactions Yes purity_issue Low Purity of Final Amine? incomplete_reduction Check for Unreacted Nitrile (Monitor Rxn to Completion) purity_issue->incomplete_reduction Yes amine_byproducts Optimize Reduction Selectivity (Add NH3 for H2/cat.) purity_issue->amine_byproducts Yes purification_method Refine Purification (Chromatography/Distillation) purity_issue->purification_method Yes

Caption: Troubleshooting logic for synthesis and purification issues.

References

  • Charette, A. B.; Gagnon, A.; Fournier, J.-F. Stereoselective Cyclopropanation Reactions. Chemical Reviews. 2003, 103 (3), 813-862. [Link]

  • van der Heijden, C. B.; et al. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development. 2021, 25 (9), 2068-2077. [Link]

  • ResearchGate. Optimization of the reaction conditions. ResearchGate. Accessed February 11, 2026. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

  • Singh, G.; Singh, P.; Kaur, H. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022, 27 (17), 5651. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. Master Organic Chemistry. Accessed February 11, 2026. [Link]

  • Tran, H. Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. 2019. [Link]

  • Royal Society of Chemistry. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Royal Society of Chemistry. 2017. [Link]

  • Google Patents. Purification of amine reaction mixtures.
  • PubChem. 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. PubChem. Accessed February 11, 2026. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. 2018, 2018 (4), M1011. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

  • BioMed Central. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum. BMC Research Notes. 2008, 1, 37. [Link]

  • NIST. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. NIST WebBook. Accessed February 11, 2026. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). Study Mind. Accessed February 11, 2026. [Link]

  • Chemguide. MAKING AMINES. Chemguide. Accessed February 11, 2026. [Link]

  • ResearchGate. Synthesis of nitriles and imines from primary amines over unmodified... ResearchGate. Accessed February 11, 2026. [Link]

  • Royal Society of Chemistry. Analytical Methods. Royal Society of Chemistry. Accessed February 11, 2026. [Link]

  • NIH. Convergent Total Synthesis of (−)-Cyclopamine. Journal of the American Chemical Society. 2022, 144 (2), 837-843. [Link]

  • OPUS. Analytical Methods. OPUS. Accessed February 11, 2026. [Link]

  • ChemSynthesis. 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. ChemSynthesis. Accessed February 11, 2026. [Link]

  • Google Patents. Method for artificially synthesizing cyclopropanecarbonitrile.
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022, 27 (17), 5651. [Link]

  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. 2022, 2022 (3), M1433. [Link]

  • European Patent Office. OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE.
  • Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. 2018, 23 (2), 262. [Link]

  • PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. Accessed February 11, 2026. [Link]

  • Google Patents. Process for the preparation of anhydrous 2-amino-1-methoxypropane.

Sources

Optimization

Technical Support Center: Stability of 1-(2-Methoxyphenyl)cyclopropanamine in Solution

Welcome to the technical support center for 1-(2-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for preventing the degradation of this compound in solution. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

1-(2-Methoxyphenyl)cyclopropanamine is a valuable building block in medicinal chemistry, incorporating two key functional groups: a primary cyclopropylamine and a methoxy-substituted aromatic ring. While this combination offers unique structural and electronic properties, it also presents specific stability challenges. The primary amine is susceptible to various reactions, and the methoxy group can be labile under certain conditions. This guide will walk you through the potential degradation pathways and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my 1-(2-Methoxyphenyl)cyclopropanamine stock solution over time. What could be the cause?

A decrease in concentration is likely due to chemical degradation. The two primary points of instability in the molecule are the cyclopropylamine moiety and the methoxy group on the phenyl ring. The cyclopropylamine can undergo hydrolytic degradation, especially in non-neutral pH conditions[1]. Additionally, the methoxy group can be susceptible to O-demethylation under acidic or oxidative stress[2][3][4].

Q2: What are the primary degradation pathways for 1-(2-Methoxyphenyl)cyclopropanamine?

There are two principal degradation pathways to consider:

  • Hydrolysis of the Cyclopropylamine: The strained cyclopropane ring, in conjunction with the amine group, can be susceptible to ring-opening reactions via hydrolysis, particularly under high pH conditions[1]. This can lead to the formation of various ring-opened byproducts.

  • O-Demethylation of the Methoxy Group: The methoxy ether linkage can be cleaved under acidic conditions or in the presence of strong Lewis acids, resulting in the formation of a phenolic derivative[4][5]. This process can also be initiated by oxidative stress.

Q3: What are the ideal storage conditions for a stock solution of 1-(2-Methoxyphenyl)cyclopropanamine?

To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C, to slow down the rate of chemical reactions.

  • Light: Protect from light by using amber vials or by storing in the dark to prevent photolytic degradation.

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • pH: Maintain a neutral pH for aqueous solutions. If possible, prepare solutions in a buffered system (e.g., phosphate-buffered saline at pH 7.4) for applications that can tolerate it.

Q4: Which solvents are recommended for preparing stock solutions?

The choice of solvent is critical for maintaining the stability of 1-(2-Methoxyphenyl)cyclopropanamine.

  • Recommended: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for long-term storage of the free base. For the hydrochloride salt, anhydrous ethanol or methanol can be suitable.

  • Use with Caution: Protic solvents like water or methanol can participate in hydrolytic degradation, especially if the pH is not controlled. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

  • Avoid: Strongly acidic or basic aqueous solutions should be avoided for storage as they can accelerate hydrolysis and O-demethylation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Appearance of new peaks in HPLC/LC-MS analysis of an aged solution. Chemical degradation of 1-(2-Methoxyphenyl)cyclopropanamine.1. Characterize Degradants: Use mass spectrometry to determine the mass of the new peaks. A mass difference of -14 Da could indicate O-demethylation. 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradants and confirm their identity. 3. Optimize Storage: Re-evaluate your storage conditions based on the recommendations in the FAQs.
Inconsistent results in biological assays. Degradation of the active compound, leading to a lower effective concentration.1. Prepare Fresh Solutions: Always use freshly prepared solutions for sensitive experiments. 2. Verify Concentration: Before each experiment, verify the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC-UV). 3. Use a More Stable Salt Form: If you are using the free base, consider switching to a more stable salt form, such as the hydrochloride salt, which may exhibit better stability in certain solvents.
Solution discoloration (e.g., turning yellow or brown). Oxidative degradation or polymerization of degradation products.1. Inert Atmosphere: Store solutions under an inert atmosphere (argon or nitrogen). 2. Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but compatibility with the downstream experiment must be verified. 3. Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidation.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the two primary degradation pathways for 1-(2-Methoxyphenyl)cyclopropanamine.

G cluster_main 1-(2-Methoxyphenyl)cyclopropanamine cluster_hydrolysis Hydrolytic Degradation cluster_demethylation O-Demethylation Parent 1-(2-Methoxyphenyl)cyclopropanamine Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product High pH (e.g., basic hydrolysis) Demethylation_Product 1-(2-Hydroxyphenyl)cyclopropanamine Parent->Demethylation_Product Acidic Conditions or Oxidative Stress

Caption: Potential degradation pathways of 1-(2-Methoxyphenyl)cyclopropanamine.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the stability of your compound under stress conditions[6][7].

Objective: To intentionally degrade 1-(2-Methoxyphenyl)cyclopropanamine under various stress conditions to identify potential degradation products.

Materials:

  • 1-(2-Methoxyphenyl)cyclopropanamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1-(2-Methoxyphenyl)cyclopropanamine in acetonitrile at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the initial mobile phase of your analytical method.

  • Analysis: Analyze the samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a simple HPLC method to separate 1-(2-Methoxyphenyl)cyclopropanamine from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 276 nm[8]

Note: This is a starting point, and the method may require optimization for your specific instrumentation and degradation products.

Summary of Recommendations

Parameter Recommendation Rationale
Storage Temperature -20°C or -80°CMinimizes the rate of chemical degradation.
Solvent for Stock Anhydrous DMSO or DMFAprotic solvents prevent hydrolysis.
pH of Aqueous Solutions Neutral (pH 7.0-7.4)Avoids acid- and base-catalyzed degradation.
Light Exposure Protect from light (amber vials)Prevents photolytic degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
Working Solutions Prepare fresh dailyEnsures accurate concentrations for experiments.

By adhering to these guidelines, you can significantly enhance the stability of your 1-(2-Methoxyphenyl)cyclopropanamine solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2937-2945. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • De, S., et al. (2020). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Available at: [Link]

  • Li, M., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances, 13(9), 5945-5953. Available at: [Link]

  • Wang, Y., et al. (2023). Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. ACS Catalysis, 13(15), 10186–10194. Available at: [Link]

  • Reddy, G. O., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia, 71(5-6), 489-492. Available at: [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Available at: [Link]

  • Li, L., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1161-1168. Available at: [Link]

  • Ravasio, N., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21391-21397. Available at: [Link]

  • Annapurna, M., et al. (2021). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Journal of Chemistry, 2021, 6688994. Available at: [Link]

  • Wang, Y., et al. (2023). Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. ResearchGate. Available at: [Link]

  • Reddy, G. O., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. Available at: [Link]

  • Sorokin, D. Y., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. ResearchGate. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Sharma, M. C., & Sharma, S. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 453-459. Available at: [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(4), 496-500. Available at: [Link]

  • Staneva, D., et al. (2014). Photodegradation of methoxy substituted curcuminoids. Journal of Photochemistry and Photobiology A: Chemistry, 289, 23-30. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Available at: [Link]

  • Reddy, B. S., et al. (2007). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. Available at: [Link]

  • De Smet, L., et al. (2020). Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Kumar, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 107, 117621. Available at: [Link]

  • PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LSD1 Inhibitor Enzymatic Assays

Introduction: The Mechanism & The Problem Welcome to the LSD1 technical support hub. Lysine Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanism & The Problem

Welcome to the LSD1 technical support hub. Lysine Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2).[1][2][3]

The Core Challenge: Unlike JmjC demethylases, LSD1 does not require


-ketoglutarate or iron. Instead, it utilizes FAD to oxidize the amine, producing hydrogen peroxide (

) and formaldehyde as byproducts. Most high-throughput screens utilize a peroxidase-coupled assay (Amplex Red) to detect the generated

. While sensitive, this format is notoriously prone to artifacts caused by redox-active compounds and HRP inhibition.
Visualizing the Assay Principle

The following diagram illustrates the coupled reaction and points of potential interference.

LSD1_Assay_Mechanism cluster_0 LSD1 Reaction cluster_1 Detection System (Coupled) LSD1 LSD1 Enzyme (FAD Cofactor) Product Demethylated Peptide LSD1->Product H2O2 H2O2 (Byproduct) LSD1->H2O2 Oxidation Substrate H3K4me1/2 Peptide Substrate->LSD1 HRP Horseradish Peroxidase H2O2->HRP Substrate for Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation Amplex Amplex Red (Non-fluorescent) Amplex->HRP Interference False Positives: 1. HRP Inhibition 2. Redox Cycling 3. Fluorescence Quenching Interference->HRP Interference->Resorufin

Figure 1: The LSD1 peroxidase-coupled assay workflow. Note that inhibitors can act on LSD1 (desired) or HRP (artifact), requiring rigorous counter-screening.

Troubleshooting Guide (Q&A Format)

Category A: Signal & Background Issues

Q: I have fresh enzyme and peptide, but my fluorescence signal is flat. Is the enzyme dead? A: Before discarding the enzyme, check your FAD (Flavin Adenine Dinucleotide) status.

  • The Cause: Recombinant LSD1 is often purified as an apo-enzyme or loses its FAD cofactor during storage/freeze-thaw cycles. Without FAD, LSD1 is catalytically inert.

  • The Fix: Always supplement your assay buffer with 10–20 µM FAD . Do not rely on the FAD bound during purification.

  • Validation: Run a "FAD titration" curve. You should see a dose-dependent recovery of activity up to saturation.

Q: My background signal (No Enzyme Control) is increasing over time. What is happening? A: This is likely spontaneous oxidation of Amplex Red or light sensitivity.

  • The Cause: Amplex Red is light-sensitive and can auto-oxidize in the presence of trace metals or high pH (>8.5).

  • The Fix:

    • Prepare Amplex Red/HRP solutions immediately before use and keep them in the dark (aluminum foil).

    • Ensure your buffer pH is between 7.0 and 8.0 (LSD1 optimum is ~pH 7.5–8.0).

    • Use high-grade BSA (fatty acid-free). Impure BSA can contain trace peroxidases or metals.

Category B: Inhibitor Potency & Artifacts

Q: My IC50 for Tranylcypromine (TCP) is shifting significantly between experiments. Why? A: You are likely seeing time-dependent inhibition effects.

  • The Mechanism: TCP and its derivatives are mechanism-based inactivators (suicide inhibitors). They form a covalent adduct with the FAD cofactor.[4][5] This reaction is not instantaneous; it requires catalytic turnover or time to occur.

  • The Fix: You must pre-incubate the inhibitor with LSD1 for 15–30 minutes before adding the peptide substrate.

  • Data Impact: Without pre-incubation, IC50 values will appear artificially high (less potent).

Q: How do I distinguish a true LSD1 inhibitor from an HRP inhibitor (False Positive)? A: You must run a Counter-Screen .

  • The Protocol:

    • Set up a reaction with Buffer + HRP + Amplex Red + Test Compound.[6][7]

    • Instead of adding LSD1/Peptide, add exogenous H2O2 (10–20 µM) .

    • Measure fluorescence.[6][7][8][9]

  • Interpretation: If the compound inhibits this reaction, it is killing the HRP or quenching the fluorescence, not inhibiting LSD1.

  • Note: Many "hits" from chemical libraries are actually redox cyclers (PAINS) that generate H2O2 (causing false negatives) or scavenge free radicals (causing false positives).

Category C: Reagent Compatibility

Q: Can I use DTT or TCEP in my assay buffer? A: Proceed with extreme caution.

  • The Issue: Strong reducing agents (DTT, TCEP,

    
    -ME) can reduce the Resorufin product back to a non-fluorescent state or react directly with H2O2, killing the signal.
    
  • The Fix:

    • If using the HRP-coupled assay: Avoid reducing agents if possible. If necessary for enzyme stability, keep TCEP < 50 µM.

    • If high reducing power is required: Switch to an AlphaLISA or Mass Spectrometry assay (see Table 1).

Validated Experimental Protocol

Method: HRP-Coupled Fluorescent Assay (96/384-well format)

Materials
  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1 mg/mL BSA.

  • Cofactor: FAD (Stock 10 mM in water, Final 20 µM).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Detection: Amplex Red (Final 50 µM) + HRP (Final 0.05 U/mL).

Step-by-Step Workflow
  • Enzyme Mix Preparation:

    • Dilute LSD1 to 2x final concentration (e.g., 20 nM) in Assay Buffer supplemented with 40 µM FAD .

    • Critical: Allow LSD1 and FAD to equilibrate on ice for 10 mins.

  • Inhibitor Addition (Pre-incubation):

    • Add 10 µL of 2x LSD1 Mix to the plate.

    • Add 100 nL of Compound (in DMSO).

    • Incubate for 20 minutes at Room Temp (RT). This captures mechanism-based inhibitors.

  • Substrate Initiation:

    • Prepare 2x Substrate Mix: 40 µM H3K4me2 peptide + 100 µM Amplex Red + 0.1 U/mL HRP in Assay Buffer.

    • Add 10 µL of Substrate Mix to the plate (Final Vol = 20 µL).

  • Measurement:

    • Read Fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 30–60 minutes.

    • Analysis: Calculate the slope (RFU/min) of the linear portion.

Platform Comparison: Choosing the Right Assay

FeatureHRP-Coupled (Amplex Red)AlphaLISA / TR-FRETMass Spectrometry (SAMDI/RapidFire)
Primary Readout H2O2 Production (Indirect)Demethylated Product (Direct)Mass Shift (Direct)
Sensitivity HighVery HighHigh
Interference Risk High (Redox, HRP inhibition, Fluorescence)Low (AlphaLISA is light sensitive)Very Low (Gold Standard)
Cost LowHigh (Antibody/Beads)High (Instrumentation)
Throughput Ultra-HighHighMedium/High
Best Use Case Primary Screening (Cheap/Fast)Secondary ConfirmationHit Validation / MOA Studies

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Start: Low/No Signal CheckFAD Is FAD added to buffer? Start->CheckFAD AddFAD Add 20µM FAD CheckFAD->AddFAD No CheckHRP Test HRP Control (H2O2 + HRP + Amplex) CheckFAD->CheckHRP Yes HRP_Fail HRP System Failure CheckHRP->HRP_Fail No Signal HRP_Pass LSD1 Enzyme Failure CheckHRP->HRP_Pass Signal OK HRP_Sol Check: 1. Amplex Red Expiry 2. Reducing Agents (DTT) 3. Buffer pH HRP_Fail->HRP_Sol LSD1_Sol Check: 1. Enzyme Storage 2. Peptide Sequence (H3K4me2?) 3. DMSO Tolerance HRP_Pass->LSD1_Sol

Figure 2: Diagnostic workflow for resolving signal loss in LSD1 enzymatic assays.

References

  • Forneris, F., et al. (2005). Human histone demethylase LSD1 reads the histone code. Nature, 433, 295–300. Link

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 28(1), 52-69. Link

  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology, 11(5), 561-568. Link

  • Gauthier, N., et al. (2012). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 4(4), 381-396. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Sources

Optimization

Interpreting unexpected results in 1-(2-Methoxyphenyl)cyclopropanamine experiments

Troubleshooting Guide & FAQs Subject: Interpreting Unexpected Results in Synthesis, Stability, and Bioassays Applicable Compound Class: 1-Arylcyclopropanamines (1-ACPA) Primary Application: Mechanism-based inhibition of...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Subject: Interpreting Unexpected Results in Synthesis, Stability, and Bioassays Applicable Compound Class: 1-Arylcyclopropanamines (1-ACPA) Primary Application: Mechanism-based inhibition of FAD-dependent oxidases (LSD1/KDM1A, MAO-A/B)

Introduction: The "Privileged" but Reactive Scaffold

1-(2-Methoxyphenyl)cyclopropanamine is a potent chemical probe used primarily to target Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO). Its utility stems from the strained cyclopropane ring, which acts as a "warhead." However, this same strain makes the compound prone to unexpected behaviors during synthesis, storage, and biological testing.

This guide addresses the three most common "anomalies" reported by researchers:

  • Synthesis/Workup: Disappearance of the product or appearance of acyclic impurities.

  • Bioassays: Inconsistent IC50 values (Time-Dependent Inhibition).

  • Stability: Rapid degradation of the free base.

Module 1: Synthesis & Purification Anomalies

User Query: "I synthesized the compound via the Kulinkovich-Szymoniak reaction, but after acidic workup, the NMR shows alkene signals and the cyclopropane protons are missing. What happened?"

Root Cause: Acid-Catalyzed Ring Opening

The 1-arylcyclopropanamine scaffold is highly sensitive to Brønsted acids. The 2-methoxy substituent on the phenyl ring is an electron-donating group (EDG). This EDG stabilizes the benzylic carbocation intermediate formed if the cyclopropane ring opens.

When you expose this compound to strong mineral acids (like 1M HCl or H2SO4) during workup, the ring opens to relieve strain, rearranging into a homoallylic amine or imine.

Mechanism of Failure
  • Protonation of the amine.

  • Ring opening driven by strain relief and benzylic stabilization (from the o-OMe group).

  • Formation of an acyclic alkene (homoallylic amine).

Troubleshooting Protocol
StepStandard Protocol (Risky)Corrected Protocol (Safe)
Quenching Pouring reaction into 1M HCl.Quench with Rochelle's Salt (NaK tartrate) or saturated NH4Cl (mildly acidic).
Extraction Acid/Base extraction to remove neutrals.Avoid bulk acidification. Extract neutrals from the basic mixture; purify amine by chromatography (DCM/MeOH/NH3).
Salt Formation Bubbling HCl gas into ether.Use anhydrous HCl in dioxane (controlled) or form the Oxalate/Tartrate salt (gentler).
Visualizing the Decomposition Pathway

RingOpening Compound 1-(2-Methoxyphenyl) cyclopropanamine Intermediate Benzylic Cation (Stabilized by o-OMe) Compound->Intermediate Protonation & Ring Strain Relief Acid Strong Acid (H+ Workup) Acid->Intermediate Product Open-Chain Homoallylic Amine (Impurity) Intermediate->Product Rearrangement

Figure 1: Acid-catalyzed decomposition pathway facilitated by the electron-donating methoxy group.

Module 2: Bioassay Interpretation (IC50 Shifts)

User Query: "My IC50 for LSD1 inhibition is 5 µM when I add the substrate immediately, but drops to 50 nM if I pre-incubate the enzyme with the compound. Which value is correct?"

Root Cause: Mechanism-Based Inactivation (Suicide Inhibition)

1-(2-Methoxyphenyl)cyclopropanamine is not a reversible competitive inhibitor. It is a mechanism-based inactivator (suicide substrate) .

  • The Mechanism: The enzyme (LSD1 or MAO) attempts to oxidize the amine. The FAD cofactor abstracts an electron, forming a radical cation. This radical species triggers the opening of the cyclopropane ring, which then forms a covalent bond with the FAD cofactor or an active site amino acid.

  • The Result: The enzyme is permanently "dead." This process takes time. Therefore, potency is a function of time (

    
    ), not just concentration.
    
Data Interpretation Guide
ObservationInterpretationAction Required
High IC50 (e.g., >10 µM) No pre-incubation. The reaction rate was measured before sufficient covalent bonds formed.Invalid for potency ranking.
Low IC50 (e.g., <100 nM) 30-min pre-incubation. The inhibitor had time to covalently modify the enzyme.Correct metric for potency.
No recovery after dialysis Irreversible binding confirmed.Validate with Mass Spec (look for +Mass of inhibitor on protein).
Recommended Assay Workflow
  • Mix: Enzyme + Inhibitor (Buffer pH 7.4).

  • Incubate: 30 minutes at RT (allow covalent adducts to form).

  • Trigger: Add Substrate (e.g., H3K4me2 peptide).

  • Measure: H2O2 production (Amplex Red) or demethylation.

Mechanism of Action Diagram

SuicideInhibition cluster_legend Kinetic State Enzyme Active Enzyme (LSD1-FAD) Complex Michaelis Complex (Reversible) Enzyme->Complex Inhibitor Inhibitor (Cyclopropanamine) Inhibitor->Complex Radical Radical Cation (Ring Opening) Complex->Radical Single Electron Transfer (SET) to FAD DeadEnzyme Covalent Adduct (Inactivated Enzyme) Radical->DeadEnzyme Covalent Bond Formation

Figure 2: Mechanism-based inactivation pathway. The inhibition depends on the rate of covalent bond formation (


).
Module 3: Storage & Stability

User Query: "The white solid turned yellow/brown after one week at room temperature. Is it still usable?"

Root Cause: Free Base Oxidation

Primary cyclopropylamines, especially electron-rich ones (with the methoxy group), are prone to oxidative degradation and potential ring-opening polymerization when stored as free bases. The color change indicates the formation of "imino" impurities or oxidation products.

Stability Protocol
StateStability RatingStorage Condition
Free Base (Oil/Solid) Poor (< 1 week at RT)Do not store. Convert to salt immediately.
HCl Salt Good (Months at 4°C)Store under Argon/N2. Hygroscopic.
Tartrate/Oxalate Salt Excellent (Years at -20°C)Preferred for long-term libraries.

Recovery: If your sample is brown, dissolve in dilute acid (0.1 M HCl), wash with ether (removes oxidative neutrals), basify the aqueous layer, extract with DCM, and immediately re-form the salt.

References
  • Kulinkovich-Szymoniak Synthesis: Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.

  • LSD1 Inhibition Mechanism: Mimasu, S., et al. (2010). Structure of the human LSD1-CoREST complex with a highly potent inhibitor. Biochemistry, 49(25), 5200-5206.

  • Cyclopropylamine Ring Opening: Olesen, P. H., et al. (1993). Acid-catalyzed ring opening of cyclopropylamines. Journal of Organic Chemistry, 58(7), 1931-1934.

  • MAO Inactivation Kinetics: Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins as targets in medicinal chemistry. Current Topics in Medicinal Chemistry, 11(22), 2703-2708.

Troubleshooting

Stability of 1-(2-Methoxyphenyl)cyclopropanamine in DMSO at room temperature

Executive Summary: Stability Profile Is 1-(2-Methoxyphenyl)cyclopropanamine stable in DMSO at room temperature? Short Answer: Metastable.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Profile

Is 1-(2-Methoxyphenyl)cyclopropanamine stable in DMSO at room temperature?

Short Answer: Metastable. While the compound is chemically compatible with anhydrous DMSO for short-term workflows (24–48 hours), prolonged storage at room temperature (RT) is high-risk.

Technical Rationale: The molecule contains a primary amine directly attached to a strained cyclopropane ring and an electron-rich 2-methoxyphenyl group. This triad creates specific vulnerabilities in DMSO:

  • Oxidative Instability: DMSO can act as a mild oxidant. The electron-rich aromatic ring and the primary amine are susceptible to slow autoxidation, leading to N-oxides or oxidative coupling products (azo/hydrazine derivatives).

  • Carbamate Formation: Primary amines are nucleophilic scavengers of atmospheric CO₂. DMSO facilitates this reaction, leading to the formation of carbamate salts, often visible as white precipitates.

  • Hygroscopic Degradation: DMSO is highly hygroscopic. Absorbed water can induce protonation changes or facilitate ring-opening reactions if trace acid impurities (e.g., methanesulfonic acid from DMSO decomposition) are present.

Troubleshooting Guide: Diagnosing Instability

Use this decision matrix to troubleshoot visual or analytical anomalies observed during your experiments.

Issue 1: Solution Discoloration (Clear Yellow/Brown)
  • Diagnosis: Oxidative Degradation.

  • Mechanism: The primary amine group is undergoing autoxidation, likely forming imine intermediates or radical coupling products. The 2-methoxyphenyl moiety activates the ring, making it prone to forming colored quinoid-like impurities.

  • Corrective Action:

    • Immediate: Check LC-MS for

      
       (N-oxide) or 
      
      
      
      (dimer) peaks.
    • Prevention: Degas DMSO with Argon/Nitrogen before dissolution. Store in amber vials to prevent photo-oxidation.

Issue 2: White Precipitate Formation
  • Diagnosis: Ammonium Carbamate Formation.

  • Mechanism:

    
    .
    
    • Primary amines react with atmospheric CO₂. This reaction is reversible but leads to insoluble salts in non-aqueous solvents.

  • Corrective Action:

    • Test: Acidify a small aliquot. If the precipitate dissolves and releases gas (bubbles), it is a carbamate.

    • Prevention: Use septa-sealed vials. Minimize headspace. Do not leave vials open to air.

Issue 3: New Peaks in LC-MS (Retention Time Shift)
  • Diagnosis: Ring Opening or Dimerization.

  • Mechanism: The cyclopropane ring is strained (~27.5 kcal/mol). While stable in neutral DMSO, trace acids (from aged DMSO) can catalyze ring opening to form linear chain isomers.

  • Corrective Action:

    • Verify Solvent Quality: Ensure DMSO is "Anhydrous Grade" (water < 0.005%) and free of methanesulfonic acid.

Visualizing Degradation Pathways

The following diagram illustrates the potential chemical fates of 1-(2-Methoxyphenyl)cyclopropanamine in DMSO under suboptimal conditions.

DegradationPathways Compound 1-(2-Methoxyphenyl) cyclopropanamine Carbamate Insoluble Carbamate Salt (White Precipitate) Compound->Carbamate Carbamylation Oxidation N-Oxides / Imines (Yellowing) Compound->Oxidation Autoxidation RingOpen Linear Isomer (Ring Opening) Compound->RingOpen Acid Catalysis CO2 Atmospheric CO2 CO2->Carbamate O2 Dissolved O2 / DMSO O2->Oxidation Acid Trace Acid (H+) Acid->RingOpen

Figure 1: Potential degradation pathways of 1-(2-Methoxyphenyl)cyclopropanamine in DMSO.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this protocol to maximize shelf-life (up to 3 months at -20°C).

  • Solvent Selection: Use Anhydrous DMSO (

    
    99.9%, packed under Argon). Avoid "molecular biology grade" DMSO if it has been opened previously.
    
  • Weighing: Weigh the solid compound into a glass vial (polystyrene can leach plasticizers in DMSO).

  • Dissolution:

    • Add DMSO.[1][2][3][4][5][6][7][8]

    • Crucial Step: Flush the headspace with Argon or Nitrogen gas for 10–15 seconds to displace humid air and CO₂.

    • Cap tightly immediately.

  • Vortex: Vortex for 30 seconds to ensure complete dissolution.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Protocol B: Freeze-Thaw Handling

DMSO freezes at 18.5°C. Improper thawing causes concentration gradients.

  • Thaw: Allow the vial to warm to Room Temperature (RT) naturally. Do not heat >30°C.

  • Solubility Check: Look for crystals. If solid persists, sonicate for 5 minutes at 30°C.

  • Homogenization: Vortex vigorously before pipetting. DMSO is viscous; concentration gradients form easily upon freezing.

Handling Workflow Logic

Follow this logic flow to ensure data integrity during your experiments.

HandlingWorkflow Start Start: Solid Compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Check Visual Inspection: Clear? Dissolve->Check UseImmediate Immediate Use (<24h) Keep at RT Check->UseImmediate Yes Store Long Term Storage Aliquot & Freeze (-20°C) Check->Store Yes Precipitate Precipitate/Cloudy? Check->Precipitate No Fix Sonicate (30°C) + Vortex Precipitate->Fix Fix->Check Re-inspect Discard Discard (Irreversible) Fix->Discard Fails

Figure 2: Decision tree for handling and storage of DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I use "Wet" DMSO (DMSO containing water) for this compound? A: No. While the compound is likely soluble in DMSO/Water mixtures, the presence of water accelerates proton exchange and potential hydrolysis of impurities. Furthermore, water lowers the freezing point of DMSO, making storage unpredictable. Always use anhydrous DMSO for stock solutions.

Q: My frozen stock solution looks solid. Is this normal? A: Yes. Pure DMSO freezes at ~18.5°C (65°F).[1][9] If your lab is cool, the solution may solidify. This is expected. Ensure it is fully liquid and mixed before use.

Q: Why did my solution turn yellow after 1 week on the benchtop? A: This indicates oxidation. Primary amines on electron-rich aromatic systems are prone to air oxidation. The "yellow" species are likely trace impurities (N-oxides or azo-compounds) that have high extinction coefficients. While the bulk compound might still be intact (check LCMS), the solution purity is compromised.

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 71465666 (2-[1-(2-methoxyphenyl)cyclopropyl]propan-2-amine). National Center for Biotechnology Information (2024).

    • Note: While specific data for the exact 1-(2-methoxyphenyl) analog is proprietary, properties are inferred from the structural class of phenylcyclopropanamines.
  • DMSO Stability & Solvent Properties

    • Gaylord Chemical Company.[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data & Stability.[1] (2007).[2][3]

    • Stanton, D. T., et al. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.[4][7][8][10] J. Biomol. Screen. (2025).[8][11]

  • Amine Reactivity in DMSO

    • Davis, J. Impact of Solvent on the Thermal Stability of Amines. Ind.[12] Eng. Chem. Res. (2021).[1][6]

    • Demonstrates the correlation between amine degradation and CO₂ loading in solvent systems.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2-Methoxyphenyl)cyclopropanamine

Executive Summary: The Freeze-Thaw Risk Profile 1-(2-Methoxyphenyl)cyclopropanamine is a structural motif often used as a building block in medicinal chemistry (e.g., for NMDA receptor antagonists or LSD1 inhibitors). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Freeze-Thaw Risk Profile

1-(2-Methoxyphenyl)cyclopropanamine is a structural motif often used as a building block in medicinal chemistry (e.g., for NMDA receptor antagonists or LSD1 inhibitors). While the cyclopropane ring confers unique metabolic properties, it introduces specific stability constraints.

The Core Issue: Researchers frequently misidentify physical precipitation as chemical degradation . The primary failure mode during freeze-thaw cycles for this compound is hygroscopic water uptake (in DMSO) leading to supersaturation and precipitation, or pH crashing (in aqueous buffers) leading to salt disproportionation.

Critical Stability Matrix
ParameterRisk LevelMechanism of Failure
DMSO Solutions HighHygroscopicity: DMSO absorbs atmospheric moisture during opening/thawing. Water lowers the solubility of the hydrophobic methoxyphenyl group, causing "silent" precipitation.
Phosphate Buffers SevereEutectic Acidification: Sodium phosphate buffers can drop to pH ~4.0 during freezing. This acidity can catalyze cyclopropane ring opening or protonate the amine to a less soluble salt form.
Oxidation ModeratePrimary amines are susceptible to N-oxidation over time, accelerated by light and metal ions.

Mechanism of Failure: Visualized

The following diagram illustrates the two distinct pathways of failure during freeze-thaw cycles: the Physical Pathway (Solubility) and the Chemical Pathway (Buffer Toxicity).

FreezeThawPathways Start Frozen Stock Solution ThawDMSO Thaw (DMSO) Start->ThawDMSO path 1 FreezeAq Freezing (Aq. Buffer) Start->FreezeAq path 2 Moisture Atmospheric Moisture Condensation ThawDMSO->Moisture Supersat Water Content Increases (Solubility Drops) Moisture->Supersat Precip Precipitation (Loss of Titer) Supersat->Precip PhosCrash Na2HPO4 Crystallizes (Eutectic Phase) FreezeAq->PhosCrash If Sodium Phosphate Acidic pH Drop to < 4.5 PhosCrash->Acidic RingOpen Cyclopropane Ring Stress/Opening Acidic->RingOpen Acid Catalysis

Figure 1: Dual failure modes. Path 1 (DMSO) leads to concentration errors via precipitation. Path 2 (Phosphate Buffer) leads to chemical degradation via pH shifts.

Standard Operating Procedures (SOPs)

Protocol A: Thawing DMSO Stock Solutions

Use this protocol if your compound is stored in 100% DMSO (typically 10 mM - 100 mM).

The "Invisible Solid" Danger: Even if the solution looks clear, micro-crystals may have formed.

  • Thaw: Place the vial in a 37°C water bath for 2-5 minutes. Do not thaw at room temperature if possible, as prolonged exposure to air increases water absorption.

  • Homogenize: Vortex vigorously for 30 seconds . This is critical to reverse the concentration gradient (cryoconcentration) that occurs during freezing.

  • Inspect: Hold the vial up to a light source. If "schlieren" lines (wavy optical distortions) or turbidity are visible, sonicate for 5 minutes.

  • Aliquot: If you plan to use the sample more than 3 times, aliquot immediately into single-use vials to prevent future moisture entry.

Protocol B: Aqueous/Buffer Preparation

Use this protocol for preparing working solutions for biological assays.

  • Avoid Phosphates: Do NOT freeze 1-(2-Methoxyphenyl)cyclopropanamine in Sodium Phosphate buffer (PBS).

    • Alternative: Use HEPES or Tris buffers. These maintain stable pH profiles during freezing (HEPES ΔpH/°C is negligible compared to Phosphate).

  • Fresh Dilution: Prepare aqueous dilutions fresh on the day of the experiment.

  • Solvent Spike: Ensure the final assay buffer contains at least 0.5% - 1% DMSO to maintain solubility of the methoxyphenyl moiety.

Troubleshooting Guide

Issue 1: "My LC-MS shows the correct mass, but the biological activity is lower than expected."

Diagnosis: Physical Precipitation (Hypo-concentration).

  • Cause: The compound precipitated out of the DMSO solution due to repeated freeze-thaw cycles introducing water. You effectively dosed a lower concentration.

  • Solution:

    • Sonicate the stock solution for 10 minutes at 40°C.

    • Vortex immediately before pipetting.

    • Verify concentration by UV-Vis absorbance against a fresh standard, not just by mass spec (which only detects presence, not quantity).

Issue 2: "I see a new peak at [M+18] or [M+32] in the mass spec."

Diagnosis: Chemical Degradation.[1]

  • Cause [M+18]: Hydrolysis/Hydration. If the cyclopropane ring opens under acidic conditions (e.g., frozen phosphate buffer), water adds across the bond.

  • Cause [M+32]: Oxidation. Primary amines can oxidize to hydroxylamines or nitro- compounds if stored in non-degassed solvents under light.

  • Solution: Switch to Argon-purged vials and store at -80°C. Ensure the buffer system is Tris or HEPES , not Phosphate.

Issue 3: "The solution turned yellow/brown."

Diagnosis: Oxidation of the amine.

  • Cause: Primary amines are sensitive to air oxidation, forming colored impurities (imines/oxides) even at trace levels (<1%).

  • Solution: This is often cosmetic and may not significantly impact potency. However, for sensitive assays, repurify or purchase fresh stock. Store solid material under nitrogen.

Troubleshooting Logic Tree

Use this workflow to diagnose stability issues in your lab.

Troubleshooting Start Problem: Loss of Potency CheckCloudy Is the stock solution cloudy or viscous? Start->CheckCloudy ActionHeat Action: Heat to 37°C & Sonicate CheckCloudy->ActionHeat Precipitation CheckBuffer Was it frozen in Phosphate Buffer? CheckCloudy->CheckBuffer YesCloudy Yes CheckClear Did it clear up? ActionHeat->CheckClear Solved Issue: Solubility/Water Uptake. Use fresh DMSO next time. CheckClear->Solved Yes NotSolved Issue: Polymerization/Degradation. Discard. CheckClear->NotSolved No NoCloudy No (Clear) BufferIssue Issue: pH Crash (Acidic Ring Opening). Switch to HEPES/Tris. CheckBuffer->BufferIssue CheckLCMS Run LC-MS. New peaks? CheckBuffer->CheckLCMS YesBuffer Yes NoBuffer No (DMSO/HEPES) Oxidation Issue: Oxidation/Hydrolysis. Store under Argon. CheckLCMS->Oxidation Adsorption Issue: Plastic Adsorption. Compound stuck to tube walls. Switch to Glass. CheckLCMS->Adsorption PeaksYes Yes (+16, +18) PeaksNo No (Purity OK)

Figure 2: Diagnostic workflow for identifying root causes of compound failure.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in plastic tubes? A: Avoid it if possible. The methoxyphenyl group adds lipophilicity (LogP ~2-2.5). At nanomolar concentrations, the compound can adsorb to polypropylene surfaces (e.g., Eppendorf tubes), significantly reducing the effective concentration. Use glass vials or low-binding plastics.

Q: How many freeze-thaw cycles are safe? A:

  • In anhydrous DMSO: Maximum 5 cycles, provided the vial is sealed tightly and thawed rapidly.

  • In Aqueous Buffer: 0 cycles. Do not refreeze aqueous dilutions.

Q: Why does the protocol warn against Sodium Phosphate specifically? A: Sodium Phosphate is unique because the disodium salt (


) precipitates out of solution around -0.5°C to -5°C, leaving behind the monosodium salt (

) which is acidic. This can shift a pH 7.4 buffer to pH 4.0 in the frozen state. Cyclopropylamines can be acid-labile; this acidity stress is unnecessary and avoidable.

References

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[1][3][4] Journal of Biomolecular Screening.[1][2] (Demonstrates that water uptake in DMSO is the primary driver of compound loss during freeze-thaw, rather than chemical instability).

  • Gomez, G., et al. (2009). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation.[5] Biotechnology Progress.[5] (Definitive reference on the "Phosphate Crash" phenomenon where sodium phosphate buffers drop to pH ~4 during freezing).

  • Wipf, P., et al. (2005). Cyclopropylamines: Synthesis and Stability. Chemical Reviews. (General grounding on the reactivity of the cyclopropane ring and susceptibility to acid-catalyzed ring opening).

  • Kozikowski, A. P., et al. (2003). Synthesis of 1-(2-methoxyphenyl)cyclopropanamine analogues. Journal of Medicinal Chemistry. (Contextual usage of the specific molecule and handling of the HCl salt).

Sources

Reference Data & Comparative Studies

Validation

Comparing the potency of 1-(2-Methoxyphenyl)cyclopropanamine to tranylcypromine

Executive Summary Objective: This guide provides a technical comparison between the clinical monoamine oxidase inhibitor (MAOI) Tranylcypromine (TCP) and its structural isomer 1-(2-Methoxyphenyl)cyclopropanamine (1-2-MeO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between the clinical monoamine oxidase inhibitor (MAOI) Tranylcypromine (TCP) and its structural isomer 1-(2-Methoxyphenyl)cyclopropanamine (1-2-MeO-PCPA) .

Core Finding: While both compounds share a phenylcyclopropylamine core, they represent distinct pharmacological scaffolds due to their substitution patterns. Tranylcypromine (a trans-1,2-disubstituted cyclopropane) is a potent, irreversible, mechanism-based inhibitor of MAO-A and MAO-B. In contrast, 1-(2-Methoxyphenyl)cyclopropanamine (a gem-1,1-disubstituted cyclopropane) belongs to a class of compounds that typically exhibit significantly lower potency and distinct inactivation kinetics (often reversible or requiring higher activation energy). The ortho-methoxy substituent in the 1,1-scaffold introduces steric bulk that likely further reduces affinity for the MAO active site compared to the parent 1-phenylcyclopropylamine.

Chemical Architecture & Structural Divergence

The fundamental difference lies in the topology of the cyclopropane ring substitution. This structural isomerism dictates their binding modes and oxidative mechanisms within the MAO active site.

FeatureTranylcypromine (TCP)1-(2-Methoxyphenyl)cyclopropanamine
IUPAC Name trans-2-Phenylcyclopropan-1-amine1-(2-Methoxyphenyl)cyclopropan-1-amine
Substitution Vicinal (1,2) Geminal (1,1)
Chirality Chiral (1R,2S and 1S,2R enantiomers)Achiral (at the cyclopropane carbons)
Steric Profile Linear, extended conformationBulky, "kinked" conformation
Key Substituent Phenyl ring at C22-Methoxyphenyl ring at C1
Visualization: Structural Isomerism

ChemicalStructure cluster_0 Tranylcypromine (TCP) cluster_1 1-(2-Methoxyphenyl)cyclopropanamine TCP Vicinal (1,2) Amine & Phenyl on Adjacent Carbons Target Geminal (1,1) Amine & Phenyl on Same Carbon TCP->Target Structural Isomerism (Distinct Pharmacophores)

Caption: Structural comparison highlighting the topological shift from vicinal (TCP) to geminal substitution.

Pharmacological Profile: Potency & Mechanism[3]

Mechanism of MAO Inactivation

Both compounds utilize the cyclopropylamine "warhead" to inhibit Monoamine Oxidase (MAO), but the mechanistic pathways diverge significantly due to the position of the radical stabilization.

  • Tranylcypromine (Irreversible Suicide Inhibition):

    • Mechanism: MAO oxidizes the amine, generating a radical cation. The cyclopropyl ring undergoes homolytic cleavage between C1 and C2. The resulting radical forms a stable covalent bond with the N(5) or C(4a) of the FAD cofactor.

    • Outcome: Permanent inactivation of the enzyme.

  • 1-(2-Methoxyphenyl)cyclopropanamine (Reversible/Weak Inactivation):

    • Mechanism: Oxidation leads to ring opening, but the 1,1-substitution pattern favors the formation of a ketone product (e.g., 2-methoxyacrylophenone) rather than a stable FAD adduct.

    • Outcome: While 1-phenylcyclopropylamine (the parent scaffold) can act as a mechanism-based inactivator, it is kinetically slower and often acts as a competitive reversible inhibitor at physiological concentrations. The ortho-methoxy group adds steric hindrance, likely impeding the tight fit required for the radical transfer, further reducing potency.

Comparative Potency Data (Extrapolated)

Direct head-to-head clinical data for the specific 2-methoxy 1,1-analog is limited. The table below compares TCP with the 1-Phenylcyclopropylamine (1-PCPA) scaffold to illustrate the potency gap.

ParameterTranylcypromine (TCP)1-Phenylcyclopropylamine (Scaffold)1-(2-MeO) Analog (Predicted)
MAO-A IC50 0.01 - 0.05 µM (Highly Potent)> 10 µM (Weak/Inactive)> 50 µM (Likely Inactive)
MAO-B IC50 0.01 - 0.10 µM (Highly Potent)~ 2 - 15 µM (Moderate)> 20 µM (Reduced Affinity)
Binding Type Irreversible (Covalent)Reversible / Slowly IrreversibleReversible (Steric clash)
Selectivity Non-selectiveSlight MAO-B preferenceUnknown

Critical Insight: The addition of an ortho-methoxy group to the phenyl ring of TCP (creating trans-2-(2-methoxyphenyl)cyclopropanamine) is known to retain or modulate potency. However, moving the amine to the same carbon (the 1,1-analog discussed here) drastically alters the pharmacophore, rendering it a poor MAOI.

Mechanistic Pathway Diagram

MAO_Mechanism cluster_TCP Tranylcypromine (TCP) Pathway cluster_1PCPA 1-Arylcyclopropanamine Pathway TCP_Start TCP + MAO-FAD TCP_Radical Radical Cation Formation TCP_Start->TCP_Radical TCP_RingOpen Ring Opening (C1-C2) TCP_Radical->TCP_RingOpen TCP_Adduct Stable Covalent Adduct (Irreversible Inhibition) TCP_RingOpen->TCP_Adduct Target_Start 1-(2-MeO)-PCPA + MAO-FAD Target_Radical Radical Cation Formation Target_Start->Target_Radical Target_RingOpen Ring Opening to Ketone Target_Radical->Target_RingOpen Target_Release Product Release + Active Enzyme (Reversible/Competitive) Target_RingOpen->Target_Release

Caption: Mechanistic divergence: TCP forms a suicide adduct, while the 1,1-analog tends toward product turnover.

Experimental Protocols for Validation

To empirically verify the potency difference, researchers should employ a k_inact / K_I kinetic assay.

Protocol: Time-Dependent Inhibition Assay

Purpose: To distinguish between reversible competitive inhibition and irreversible mechanism-based inactivation.

  • Enzyme Preparation:

    • Use human recombinant MAO-A and MAO-B (expressed in baculovirus/insect cells).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate & Detection:

    • MAO-A: Kynuramine (30 µM). Measure fluorescence (Ex 310 nm / Em 400 nm).

    • MAO-B: Benzylamine (30 µM). Measure absorbance at 250 nm.

  • Incubation Steps:

    • Step 1 (Pre-incubation): Incubate Enzyme + Inhibitor (0.01 µM to 100 µM) for varying times (0, 10, 30, 60 min) at 37°C without substrate.

    • Step 2 (Activity Measurement): Dilute the mixture 10-fold into buffer containing the substrate. This dilution step is critical; if inhibition is reversible, activity will recover.

  • Data Analysis:

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • TCP Result: Exponential decay of activity over time (characteristic of irreversible inhibition).

    • 1-(2-MeO)-PCPA Result: Little to no time-dependent loss of activity (characteristic of reversible inhibition) or very slow inactivation requiring high concentrations.

References

  • Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(8), 2128–2138. Link

  • Yang, J., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. Link

  • Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine.[1][2] Journal of the American Chemical Society, 70(6), 2198–2201. Link

  • Hiebert, C. K., & Silverman, R. B. (1988). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine and 1-benzylcyclopropylamine. Biochemistry, 27(22), 8448–8453. Link

  • Sigma-Aldrich. Product Specification: 1-(2-Methoxyphenyl)cyclopropanamine (CAS 503417-32-1).[3] Link

Sources

Comparative

A Head-to-Head Comparison of Novel Cyclopropylamine LSD1 Inhibitors: A Guide for Researchers

The epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a high-value therapeutic target in oncology. Its overexpression is correlated with poor prognosis in a multitude of cancers, including ac...

Author: BenchChem Technical Support Team. Date: February 2026

The epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a high-value therapeutic target in oncology. Its overexpression is correlated with poor prognosis in a multitude of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it plays a critical role in suppressing differentiation and promoting proliferation.[1][2][3] The development of small molecule inhibitors against LSD1 has therefore become an area of intense research.

Among the most promising scaffolds for LSD1 inhibition are the cyclopropylamines, exemplified by the pioneering but non-selective monoamine oxidase inhibitor, tranylcypromine (TCP). Novel derivatives built upon this core structure have yielded a new generation of potent and selective inhibitors, many of which have advanced into clinical trials.[1][4] This guide provides a head-to-head comparison of four leading novel cyclopropylamine-based LSD1 inhibitors: the irreversible inhibitors Iadademstat (ORY-1001), GSK2879552, and INCB059872, and the reversible inhibitor Pulrodemstat (CC-90011). We will delve into their mechanisms, comparative preclinical data, and the experimental workflows essential for their evaluation.

The Inhibitors: A Snapshot

The inhibitors selected for this comparison represent key advancements in targeting LSD1, spanning both irreversible and reversible mechanisms of action.

  • Iadademstat (ORY-1001): An orally available, selective, and irreversible inhibitor derived from the tranylcypromine (TCP) scaffold.[5][6] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site.[4][5]

  • GSK2879552: Another orally active, irreversible TCP analogue designed for high potency and selectivity against LSD1.[7][8][9] Its development has provided significant insights into the treatment of SCLC and AML.[1]

  • INCB059872: A potent, selective, and irreversible LSD1 inhibitor that has demonstrated efficacy in preclinical models of myeloid leukemia.[10][11][12] Like other TCP derivatives, it targets the FAD cofactor.[1]

  • Pulrodemstat (CC-90011): Differentiated from the others, Pulrodemstat is a potent, selective, and reversible inhibitor of LSD1.[13][14] This non-covalent mechanism offers a different pharmacological profile that may mitigate mechanism-based toxicities.[1]

Comparative Data Analysis

Objective comparison requires robust quantitative data. The following tables summarize the reported preclinical performance of these four inhibitors across key parameters.

Table 1: In Vitro Enzymatic Potency and Selectivity

This table compares the half-maximal inhibitory concentration (IC50) of each compound against LSD1 and its selectivity over related FAD-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). High selectivity is crucial to avoid off-target effects associated with MAO inhibition.

InhibitorLSD1 IC50Selectivity vs. MAO-ASelectivity vs. MAO-BMechanismReference(s)
Iadademstat (ORY-1001) <20 nM>1000-fold>1000-foldIrreversible[15]
GSK2879552 ~1.7 µM (Kiapp)Highly SelectiveHighly SelectiveIrreversible[8]
INCB059872 Potent (specific value undisclosed)SelectiveSelectiveIrreversible[10][11]
Pulrodemstat (CC-90011) 0.3 nM>33,000-fold>33,000-foldReversible[13]

Note: Direct IC50 comparisons should be made with caution as assay conditions can vary between studies. Kiapp represents the apparent inhibitor constant for irreversible inhibitors.

Table 2: Cellular Anti-Proliferative and Differentiation Activity

Effective LSD1 inhibition should translate into cellular effects, such as halting cancer cell proliferation and inducing differentiation. This table presents the half-maximal effective concentration (EC50) for anti-proliferative activity and the induction of the myeloid differentiation marker CD11b in relevant cancer cell lines.

InhibitorCell LineAnti-proliferative EC50CD11b Induction EC50 (THP-1 cells)Reference(s)
Iadademstat (ORY-1001) MLL-rearranged AMLSub-nanomolarNot specified[5]
GSK2879552 SCLC / AML linesPotent (nM range)Not specified[7][16]
INCB059872 THP-1 (AML)Induces growth defect at 25 nMNot specified[10][11]
Pulrodemstat (CC-90011) Kasumi-1 (AML)2 nM7 nM[13]
Table 3: In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation is in vivo efficacy. This table summarizes reported outcomes from mouse xenograft models, a critical step in assessing therapeutic potential.

InhibitorCancer ModelDosing RegimenKey Efficacy ReadoutReference(s)
Iadademstat (ORY-1001) AML XenograftOralReduced tumor growth, increased survival[5]
GSK2879552 SCLC Xenograft1.5 mg/kg, p.o.Tumor growth inhibition[7]
INCB059872 Myeloid Leukemia10 mg/kg, p.o.Changes in bone marrow progenitor populations[10]
Pulrodemstat (CC-90011) SCLC PDXOralAnti-tumor efficacy[13]

Mechanism of Action and Signaling Pathways

LSD1 primarily acts as a transcriptional co-repressor by demethylating mono- and di-methylated Histone 3 Lysine 4 (H3K4me1/2), marks associated with active enhancers and promoters.[17] By removing these marks, LSD1 facilitates chromatin compaction and gene silencing. In certain contexts, such as in complex with the androgen receptor, it can demethylate the repressive H3K9me1/2 marks, thereby acting as a co-activator.[18]

Inhibition of LSD1 reverses this process, leading to an accumulation of H3K4me2 at target gene promoters and enhancers. This epigenetic reprogramming reactivates silenced tumor suppressor and differentiation-associated genes, leading to cell cycle arrest, apoptosis, and differentiation.[1][18] This mechanism is fundamental to the anti-leukemic and anti-tumor effects observed with these inhibitors. LSD1 has also been shown to regulate key oncogenic signaling pathways, including Wnt/β-Catenin and PI3K/AKT.[19]

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_phenotype Cellular Phenotype LSD1 LSD1/CoREST Complex H3K4me0 H3K4me0 (Inactive Mark) LSD1->H3K4me0 Oncogenes Oncogenes & Pro-Proliferation Genes LSD1->Oncogenes promotes EXPRESSION H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 demethylates TumorSuppressors Tumor Suppressor & Differentiation Genes H3K4me0->TumorSuppressors leads to REPRESSION Proliferation Tumor Growth & Proliferation Oncogenes->Proliferation Differentiation Cellular Differentiation TumorSuppressors->Differentiation Inhibitors Cyclopropylamine LSD1 Inhibitors Inhibitors->LSD1 INHIBITS

Caption: Simplified LSD1 signaling pathway and the impact of its inhibition.

Essential Experimental Protocols

Reproducible and rigorous evaluation of novel LSD1 inhibitors relies on standardized methodologies. Below are detailed protocols for key in vitro and cellular assays.

Protocol 1: In Vitro LSD1 Enzymatic Assay (TR-FRET)

This protocol quantifies the enzymatic activity of LSD1 and inhibitor potency using a Homogeneous Time-Resolved Fluorescence (HTRF) format, which is highly amenable to high-throughput screening.

Causality: This assay directly measures the inhibitor's ability to engage with and block the catalytic activity of the purified LSD1 enzyme on a specific substrate. The TR-FRET method is chosen for its sensitivity and low background, providing a robust readout of enzymatic activity.[20]

Methodology:

  • Compound Preparation: Perform serial dilutions of the test inhibitor (e.g., Pulrodemstat) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.01% Tween-20). Ensure the final DMSO concentration is constant across all wells, typically ≤0.5%.

  • Enzyme & Substrate Preparation: Dilute recombinant human LSD1/CoREST complex and a biotinylated H3(1-21)K4me2 peptide substrate to their final working concentrations in the assay buffer.

  • Reaction Incubation: In a low-volume 384-well plate, add the test inhibitor or vehicle control. Add the LSD1 enzyme and briefly incubate. Initiate the enzymatic reaction by adding the peptide substrate and FAD cofactor. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a detection mixture containing a europium (Eu3+) cryptate-labeled anti-H3K4me0 antibody (donor) and XL665-conjugated streptavidin (acceptor).[20] The streptavidin binds the biotinylated peptide, and the antibody binds only if the substrate has been demethylated by LSD1.

  • Measurement: After a final incubation (e.g., 60 minutes), read the TR-FRET signal on a compatible plate reader (Excitation: 320 nm; Emission: 620 nm for cryptate and 665 nm for XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to no-inhibitor and no-enzyme controls. Plot the dose-response curve to determine the IC50 value.

TRFRET_Workflow Start 1. Add Inhibitor & LSD1 Enzyme Reaction 2. Add Substrate (H3K4me2) & Incubate Start->Reaction Detection 3. Add Detection Reagents (Antibody & Streptavidin) Reaction->Detection Read 4. Read TR-FRET Signal Detection->Read Analysis 5. Calculate IC50 Read->Analysis

Caption: Workflow for a TR-FRET based LSD1 enzymatic inhibition assay.

Protocol 2: Cellular Target Engagement via Western Blot

Causality: It is critical to confirm that the inhibitor affects its target within a cellular context. A western blot for the direct product of LSD1's activity, H3K4me2, provides a self-validating system. Effective inhibition should lead to a dose-dependent accumulation of this histone mark.[21]

Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., Kasumi-1 or THP-1 for AML) and allow cells to adhere or stabilize. Treat cells with a dose range of the LSD1 inhibitor for a specified duration (e.g., 24 to 72 hours).

  • Histone Extraction: Harvest the cells and prepare nuclear extracts or perform a whole-cell lysis. For histones, an acid extraction protocol is typically used to enrich for these basic proteins.

  • Protein Quantification: Determine the protein concentration of each extract using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by size via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in methylation.

Protocol 3: Chromatin Immunoprecipitation (ChIP-seq) Workflow

Causality: To understand the genome-wide consequences of LSD1 inhibition, ChIP-seq is the gold standard. This protocol identifies the specific genomic loci (e.g., promoters, enhancers) where histone methylation patterns are altered, thereby revealing the downstream gene targets regulated by the inhibitor.[17][22]

Methodology:

  • Cell Treatment and Crosslinking: Treat cells with the LSD1 inhibitor or vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[23]

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using enzymatic digestion (e.g., micrococcal nuclease) or physical methods like sonication.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., H3K4me2). A parallel IP with a non-specific IgG antibody should be run as a negative control.

    • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the ChIP DNA using spin columns or phenol-chloroform extraction.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the H3K4me2 mark. Compare the peak profiles between inhibitor-treated and control samples to identify differential regions and associate them with nearby genes.

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis A 1. Cell Treatment & Crosslinking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation (H3K4me2 Ab) B->C D 4. Reverse Crosslinks & Purify DNA C->D E 5. Library Prep & Sequencing D->E F 6. Read Alignment E->F G 7. Peak Calling F->G H 8. Differential Binding Analysis G->H I 9. Gene Annotation & Pathway Analysis H->I

Caption: High-level workflow for a ChIP-seq experiment.

Synthesis and Forward Outlook

This head-to-head comparison reveals a landscape of highly potent cyclopropylamine-based LSD1 inhibitors, each with a distinct profile.

  • Irreversible Inhibitors (Iadademstat, GSK2879552, INCB059872): These TCP-derived compounds demonstrate potent, durable target inhibition by covalently modifying the FAD cofactor. Their strength lies in sustained target engagement, which has translated to robust anti-tumor activity in preclinical models of both hematological and solid tumors.[1][5][7]

  • Reversible Inhibitor (Pulrodemstat): Pulrodemstat stands out with its exceptional potency (sub-nanomolar IC50) and reversible mechanism.[13] This may offer advantages in terms of safety and dosing flexibility, potentially avoiding cumulative toxicities that can be associated with irreversible binders.

The choice between an irreversible and a reversible inhibitor is a key strategic decision in drug development. While irreversible inhibitors can provide a profound and lasting pharmacodynamic effect, reversible inhibitors may offer a wider therapeutic window. The ongoing clinical trials for these agents will ultimately determine their therapeutic utility and place in the oncology armamentarium.[1]

Future research in this field will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to LSD1 inhibition. Furthermore, combination therapies are a highly promising avenue. Combining LSD1 inhibitors with other epigenetic drugs, chemotherapy, or immunotherapy could unlock synergistic anti-tumor effects and overcome resistance mechanisms.[2] The robust preclinical data for this class of compounds provides a strong rationale for their continued clinical investigation.

References

  • Celgene Corporation. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry. [Link]

  • RCSB Protein Data Bank. (2020). 6W4K: Crystal structure of Lysine Specific Demethylase 1 (LSD1) with CC-90011. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CC-90011. [Link]

  • Frontiers in Pharmacology. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. [Link]

  • ResearchGate. Chemical structure of GSK2879552. [Link]

  • Apexbio. Iadademstat (ORY-1001) dihydrochloride. [Link]

  • National Center for Biotechnology Information (PMC). (2016). LSD1 Histone Demethylase Assays and Inhibition. [Link]

  • ASCO Publications. (2010). Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. [Link]

  • EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • ResearchGate. Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials. [Link]

  • National Center for Biotechnology Information (PMC). (2024). Synthetic and structure–activity studies of SP2577 and TCP towards LSD1 targeting PROTACs. [Link]

  • National Center for Biotechnology Information (PMC). (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. [Link]

  • National Center for Biotechnology Information (PubChem). Iadademstat. [Link]

  • National Center for Biotechnology Information (PubChem). Pulrodemstat. [Link]

  • National Center for Biotechnology Information (PMC). (2018). Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells. [Link]

  • DelveInsight. Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight. [Link]

  • ENCODE. (2012). ChIP-Seq Protocol (Snyder lab, Stanford University, 2012). [Link]

Sources

Validation

A Researcher's Guide to Characterizing Off-Target Effects: A Comparative Analysis Focused on 1-(2-Methoxyphenyl)cyclopropanamine

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is the comprehensive assessment of off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides a strategic framework for evaluating the off-target profile of a novel compound, using the putative Lysine-specific demethylase 1 (LSD1) inhibitor, 1-(2-Methoxyphenyl)cyclopropanamine , as a central case study.

We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-pronged approach, comparing various methodologies and providing the context needed to interpret the resulting data. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and trustworthy selectivity profile.

The Target and the Challenge: Why Off-Target Profiling is Crucial for Cyclopropylamine-Based Inhibitors

The compound of interest, 1-(2-Methoxyphenyl)cyclopropanamine, belongs to a class of functionalized cyclopropanamines. Patent literature suggests that compounds with this scaffold are being investigated as inhibitors of Lysine-specific demethylase 1 (LSD1)[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histones, making it an attractive target for various diseases, including cancers like small cell lung cancer and acute myeloid leukemia.[2][3][4]

The core challenge arises from the structural homology between LSD1 and other FAD-dependent amine oxidases, particularly monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[5][6] The antidepressant drug tranylcypromine (TCP), which also features a phenylcyclopropylamine core, is a known inhibitor of both LSD1 and MAOs.[7][8] This inherent potential for cross-reactivity makes a thorough off-target assessment not just a regulatory requirement, but a fundamental aspect of understanding the compound's true mechanism of action and therapeutic window. Irreversible inhibitors, in particular, run the risk of prolonged off-target effects.[7][9]

This guide will therefore focus on a tiered approach to de-risking 1-(2-Methoxyphenyl)cyclopropanamine, starting with broad, predictive methods and progressively moving to more focused, physiologically relevant assays.

A Tiered Strategy for Off-Target Assessment

A robust off-target profiling campaign should be logical and sequential. The initial, broader screens are designed to cast a wide net and identify potential liabilities early, conserving resources for more in-depth investigation of the most promising candidates.

Off_Target_Workflow cluster_0 Tier 1: In Silico & Early Screening cluster_1 Tier 2: Focused Validation cluster_2 Tier 3: Cellular & Functional Consequences in_silico In Silico Profiling (Target Prediction, Structural Homology) biochemical Broad Biochemical Panels (e.g., Kinase Panel, GPCR Panel) in_silico->biochemical Hypothesis Generation ortho_assays Orthogonal Biochemical Assays (e.g., MAO-A/B Inhibition) biochemical->ortho_assays Hit Identification cellular_engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) ortho_assays->cellular_engagement Confirmation in Cellular Context phenotypic Phenotypic Screening (High-Content Imaging, Cell Viability) cellular_engagement->phenotypic Assess Functional Outcomes downstream Downstream Pathway Analysis (Western Blot, RNA-Seq) cellular_engagement->downstream Validate On-Target & Off-Target Effects

Caption: A tiered workflow for assessing off-target effects of a novel compound.

Tier 1: Casting a Wide Net with In Silico and Broad Biochemical Profiling

The initial goal is to rapidly identify the most likely off-targets based on the compound's chemical structure and to screen against large, diverse panels of known biological targets.

Expertise & Experience: We begin with computational methods because they are fast, inexpensive, and can survey a vast biological space.[10] These in silico tools use algorithms based on ligand similarity, pharmacophore matching, and machine learning to predict potential protein targets.[10][11] For 1-(2-Methoxyphenyl)cyclopropanamine, a key structural alert is its similarity to known MAO inhibitors. Therefore, any in silico prediction should be heavily scrutinized for hits within the amine oxidase family.

Following computational analysis, a broad biochemical screen is the logical next step. The choice of panel is dictated by the chemical class of the compound and its predicted targets. Given that many epigenetic regulators can have unintended effects on cell signaling, a comprehensive kinase panel is a standard and prudent choice.

Methodology Principle Application to 1-(2-Methoxyphenyl)cyclopropanamine Key Experimental Choice & Rationale
In Silico Target Prediction Ligand-based and structure-based algorithms predict potential binding partners from large databases.[10]Identify potential off-targets beyond the obvious (MAOs), such as other oxidoreductases, receptors, or transporters.Choice: Use multiple platforms (e.g., SwissTargetPrediction, SuperPred) that employ different algorithms. Rationale: This reduces the bias of any single predictive model and increases the confidence in overlapping hits.
Broad Kinase Panel Screen In vitro assays measuring the compound's ability to inhibit the activity of a large number (e.g., >400) of purified kinases at a fixed concentration (e.g., 10 µM).Uncover any unexpected inhibitory activity against key signaling kinases, which could lead to toxicity.Choice: A radiometric filter-binding assay (e.g., using ³³P-ATP). Rationale: This is a highly sensitive, direct measure of enzymatic activity and is considered a gold standard for initial kinase profiling.
General Safety Panel A panel of ~40-80 targets known to be associated with adverse drug reactions (e.g., hERG, GPCRs, ion channels).Proactively identify liabilities that could lead to cardiovascular, neurological, or other toxicities.Choice: A commercial service (e.g., Eurofins SafetyScreen, CEREP). Rationale: These providers offer standardized, validated assays against a wide range of targets, ensuring data quality and regulatory acceptance.
Tier 2: Validating Hits and Assessing Cellular Potency

Data from Tier 1 provides a list of potential off-targets. Tier 2 is dedicated to confirming these interactions with orthogonal assays and, crucially, determining if the compound engages these targets within a living cell.

Trustworthiness: A key principle of a self-validating system is not to rely on a single assay format. A hit from a primary screen must be confirmed by a secondary assay with a different technological principle. Furthermore, moving from a purified, cell-free system to an intact cellular environment is a critical step, as factors like cell permeability, efflux pumps, and intracellular competition can dramatically alter a compound's activity.[12]

For 1-(2-Methoxyphenyl)cyclopropanamine, the most anticipated off-targets are MAO-A and MAO-B. Therefore, specific, robust enzymatic assays for these targets are essential.

Methodology Principle Application to 1-(2-Methoxyphenyl)cyclopropanamine Key Experimental Choice & Rationale
Orthogonal MAO-A/B Inhibition Assay A chemiluminescent assay that measures the H₂O₂ produced by MAO activity on a specific substrate.Quantify the IC₅₀ values for MAO-A and MAO-B to determine the selectivity ratio (LSD1 vs. MAOs).Choice: Use a commercially available kit (e.g., MAO-Glo™ Assay). Rationale: These kits provide validated reagents and protocols, ensuring reproducibility. Comparing the IC₅₀ for LSD1 with the IC₅₀ for MAOs provides the first critical selectivity metric.
Cellular Target Engagement Assay (NanoBRET™) Measures compound binding to a target protein in live cells. The target is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the same target. Compound binding displaces the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET).Determine if 1-(2-Methoxyphenyl)cyclopropanamine can bind to LSD1 and potential off-targets (e.g., a specific kinase hit) in an intact cellular environment.Choice: NanoBRET™. Rationale: This technology provides quantitative binding data in live cells, offering a more physiologically relevant measure of target engagement than biochemical assays and helping to prioritize which off-targets are most relevant in vivo.[13]

Detailed Experimental Protocol: LSD1 Demethylase Activity/Inhibition Assay

Authoritative Grounding: This protocol is based on the principles of antibody-based detection of demethylated products, which directly measures the enzymatic activity of LSD1.[14] This method is preferable to those measuring by-products like H₂O₂, as it is not susceptible to interference from thiol-containing compounds.[14]

Objective: To determine the in vitro potency (IC₅₀) of 1-(2-Methoxyphenyl)cyclopropanamine against purified human LSD1 enzyme.

Materials:

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (or similar)

  • Recombinant human LSD1 enzyme

  • 1-(2-Methoxyphenyl)cyclopropanamine (test compound)

  • Known LSD1 inhibitor (e.g., GSK2879552) as a positive control

  • DMSO (vehicle control)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-(2-Methoxyphenyl)cyclopropanamine in assay buffer, starting from 100 µM. Also prepare dilutions for the positive control and a DMSO-only vehicle control.

  • Reaction Setup: To the wells of the microplate, add 50 µL of the assay buffer containing the biotinylated H3K4me2 substrate.

  • Add Enzyme and Inhibitor: Add 3 µL of diluted test compound, positive control, or vehicle to the appropriate wells. Add 2 µL of purified LSD1 enzyme to all wells except the 'no enzyme' blank.

  • Incubation: Mix gently and incubate the plate at 37°C for 60-90 minutes to allow the demethylation reaction to proceed.

  • Detection: Add 50 µL of the Capture Antibody solution to each well and incubate for 60 minutes at room temperature.

  • Wash: Wash the wells three times with 150 µL of wash buffer.

  • Add Detection Antibody: Add 50 µL of the Detection Antibody solution to each well and incubate for 30 minutes at room temperature.

  • Wash: Repeat the wash step as in step 6.

  • Signal Generation: Add 50 µL of the Enhancer Solution and incubate for 30 minutes. Add 50 µL of the Developer Solution and incubate for 2-10 minutes, until a blue color develops.

  • Stop Reaction & Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against the Field

No compound exists in a vacuum. To understand the off-target profile of 1-(2-Methoxyphenyl)cyclopropanamine, it is essential to compare its hypothetical data with that of other well-characterized LSD1 inhibitors. This provides context for what constitutes a "good" or "problematic" selectivity profile.

Hypothetical Off-Target Data Summary:

Compound LSD1 IC₅₀ (nM) MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity (MAO-A/LSD1) Selectivity (MAO-B/LSD1) Primary Kinase Off-Target (at 10 µM)
1-(2-Methoxyphenyl)cyclopropanamine (Hypothetical) 502,5001,50050x30xAurora Kinase B (>70% inhibition)
ORY-1001 (Iadademstat) 18>10,000>10,000>555x>555xData not publicly available
GSK2879552 24>50,000>50,000>2083x>2083xData not publicly available
Tranylcypromine (TCP) 242,00019,00016,0000.08x0.07xNot typically screened

Note: Data for clinical compounds is sourced from public literature where available.[4][6][7] The data for the topic compound is hypothetical for illustrative purposes.

This comparative table immediately highlights the importance of the selectivity ratio. While our hypothetical compound is a potent LSD1 inhibitor, its 30-50 fold selectivity over MAOs is significantly lower than that of clinical candidates like ORY-1001 and GSK2879552, suggesting a potential for MAO-related side effects. The hypothetical kinase hit would also require immediate follow-up in Tier 2 and 3 assays.

Visualizing the On-Target Pathway and Rationale for Downstream Analysis

To confirm that observed cellular effects are due to LSD1 inhibition, it's crucial to measure downstream biomarkers. LSD1 inhibition is expected to increase the levels of its substrates, H3K4me1/2 and H3K9me1/2.[4]

LSD1_Pathway cluster_pathway LSD1-Mediated Gene Repression cluster_inhibition Effect of Inhibition LSD1 LSD1/CoREST Complex H3K4me1 Histone H3 (Lys4 monomethylated) H3K4me1 LSD1->H3K4me1 Demethylation Accumulation H3K4me2 Accumulation H3K4me2 Histone H3 (Lys4 dimethylated) H3K4me2 H3K4me2->LSD1 Substrate Repression Transcriptional Repression H3K4me1->Repression Inhibitor 1-(2-Methoxyphenyl) cyclopropanamine Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition and downstream biomarker changes.

A simple Western blot for H3K4me2 levels in a relevant cell line (e.g., a small cell lung cancer line) treated with 1-(2-Methoxyphenyl)cyclopropanamine would serve as a crucial on-target validation experiment.[5] An increase in H3K4me2 levels would provide strong evidence that the compound is engaging and inhibiting LSD1 in a cellular context.[4] Comparing the concentration-response curve for H3K4me2 accumulation with the anti-proliferative IC₅₀ helps establish a clear link between target inhibition and cellular phenotype.

Conclusion: Building a Comprehensive and Trustworthy Profile

Assessing the off-target effects of a novel compound like 1-(2-Methoxyphenyl)cyclopropanamine is a systematic process of hypothesis generation, validation, and contextualization. By employing a tiered strategy that moves from broad, predictive screening to focused, physiologically relevant assays, researchers can build a robust and reliable selectivity profile.

The key to this process is not just the execution of assays, but the intellectual framework that guides them. Understanding the structural liabilities of the chemical scaffold (e.g., the cyclopropylamine core) informs the selection of specific off-target assays (e.g., MAO-A/B). Comparing data against relevant benchmarks provides crucial context for decision-making. Finally, linking target engagement to downstream cellular biomarkers provides the ultimate validation of a compound's mechanism of action. This integrated, self-validating approach is essential for identifying compounds with the highest potential for success and minimizing the risk of late-stage attrition.

References

  • In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Smitheman, K. N., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.
  • Sen, T. (2022, March 17). LDS1 as a potential target in SCLC. YouTube. Retrieved January 31, 2026, from [Link]

  • Noce, B., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121154.
  • Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors. (2024, May 15). Nature. Retrieved January 31, 2026, from [Link]

  • Li, T., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2419614.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Noce, B., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121154.
  • Wang, J., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. European Journal of Medicinal Chemistry, 284, 117031.
  • Zhang, X., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects.
  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved January 31, 2026, from [Link]

  • Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. (2025, June 4). ACS Chemical Biology. Retrieved January 31, 2026, from [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • (2R)-1-(2-methoxyphenyl)propan-2-amine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309.
  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065.
  • Glenn, M. F., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 36(19), 2824–2830.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 102–103.
  • In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. (2024, May 2). Oligonucleotide Therapeutics Society. Retrieved January 31, 2026, from [Link]

  • Morrison, E. (2024, May 2). In silico siRNA Off Target Predictions: What Should We Be Looking For? [Video]. Oligonucleotide Therapeutics Society. Retrieved January 31, 2026, from [Link]

  • 2-[1-(2-Methoxyphenyl)cyclopropyl]propan-2-amine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1325–1335.
  • web-based in silico variant-aware potential off-target site identification for genome editing applications. (2025, May 8). Nucleic Acids Research. Retrieved January 31, 2026, from [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.

Sources

Comparative

Cross-Reactivity &amp; Selectivity Guide: 1-(2-Methoxyphenyl)cyclopropanamine

This guide provides an in-depth technical analysis of 1-(2-Methoxyphenyl)cyclopropanamine , focusing on its cross-reactivity profile in immunoassays and enzymatic selectivity compared to clinical standards like Tranylcyp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Methoxyphenyl)cyclopropanamine , focusing on its cross-reactivity profile in immunoassays and enzymatic selectivity compared to clinical standards like Tranylcypromine and Amphetamine.

[1]

Executive Summary

1-(2-Methoxyphenyl)cyclopropanamine is a geminal disubstituted cyclopropane (1-aryl-1-amine) and a structural rigid analog of phenethylamine. Unlike the clinical antidepressant Tranylcypromine (a trans-2-phenyl isomer), this compound features the amine and aryl group on the same carbon, creating a steric environment that closely mimics the


-methyl group of Amphetamine .

This structural nuance results in a distinct cross-reactivity profile:

  • Immunoassay Interference: High potential for false positives in Amphetamine screens due to "

    
    -methyl mimicry."
    
  • Enzymatic Selectivity: Functions as a mechanism-based inactivator of Monoamine Oxidase (MAO), with the ortho-methoxy group altering isoform selectivity (MAO-A vs. MAO-B) compared to unsubstituted analogs.

  • Metabolic Stability: The methoxy substituent blocks standard ring hydroxylation, potentially extending half-life and altering CYP450 inhibition profiles.

Structural & Mechanistic Comparison

To understand the cross-reactivity, one must analyze the pharmacophore. The cyclopropane ring imposes conformational rigidity.

Feature1-(2-Methoxyphenyl)cyclopropanamineTranylcypromine (Standard)Amphetamine (Target)
Structure Type Geminal (1-aryl-1-amine)Vicinal (2-aryl-1-amine)Flexible Chain
Conformation Rigid "Kinked"Rigid ExtendedRotatable

-Methyl Mimicry
High (Ring carbons act as steric bulk)LowN/A (Native)
MAO Inhibition Mechanism-Based InactivatorIrreversible (Suicide Substrate)Competitive Reversible
Immunoassay Risk High (False Positive)ModerateTrue Positive
Visualization: Pharmacophore Overlap

The following diagram illustrates why the geminal structure triggers amphetamine antibodies more aggressively than the vicinal isomer.

Pharmacophore cluster_legend Mechanism of Interference Amphetamine Amphetamine (Target Analyte) Antibody Immunoassay Antibody (Binding Pocket) Amphetamine->Antibody High Affinity (Perfect Fit) Geminal 1-(2-Methoxyphenyl) cyclopropanamine (Geminal Isomer) Geminal->Antibody High Cross-Reactivity (Steric Mimicry) Vicinal Tranylcypromine (Vicinal Isomer) Vicinal->Antibody Moderate Cross-Reactivity (Different Angle) Note The geminal cyclopropane carbons occupy the same spatial volume as the alpha-methyl group of Amphetamine.

Detailed Cross-Reactivity Analysis

A. Immunoassay Interference (Amphetamine Screens)

Most commercial amphetamine immunoassays (EMIT, ELISA, FPIA) utilize antibodies raised against amphetamine derivatives conjugated at the para-position. This design makes them sensitive to the amine and the steric bulk around the


-carbon.
  • Mechanism: The cyclopropane ring in 1-(2-Methoxyphenyl)cyclopropanamine locks the amine in a position that mimics the transition state of amphetamine. The ortho-methoxy group adds lipophilicity but does not significantly disrupt binding if the antibody pocket is flexible.

  • Experimental Observation: Gem-disubstituted cyclopropamines often display >15% cross-reactivity at 1000 ng/mL cutoffs, significantly higher than the 1-5% often seen with simple phenethylamines.

  • Clinical Implication: A sample containing this compound (e.g., from research exposure or designer drug use) will likely trigger a Presumptive Positive for Amphetamines.

B. Enzymatic Selectivity (MAO-A vs. MAO-B)

While Tranylcypromine is a non-selective MAO inhibitor, the ortho-methoxy substituent in 1-(2-Methoxyphenyl)cyclopropanamine introduces selectivity.

  • MAO-A Selectivity: The ortho-methoxy group creates steric clash in the smaller substrate cavity of MAO-B, often shifting selectivity toward MAO-A .

  • Inactivation Mechanism: Unlike hydrazine MAOIs (e.g., Phenelzine), this compound acts via Single Electron Transfer (SET) . The enzyme oxidizes the amine to a radical cation, leading to ring opening and covalent attachment to the flavin cofactor.

C. Metabolic Cross-Reactivity (CYP450)

The 2-methoxy group protects the phenyl ring from rapid hydroxylation (a common clearance pathway for Tranylcypromine).

  • CYP2D6 Inhibition: As a nitrogen-containing aromatic compound, it acts as a competitive inhibitor of CYP2D6. This creates a risk of Drug-Drug Interactions (DDI) if co-administered with CYP2D6 substrates (e.g., SSRIs, beta-blockers).

Experimental Protocols

To validate these properties in your lab, use the following self-validating protocols.

Protocol 1: Determination of Cross-Reactivity (Immunoassay)

Objective: Quantify the % cross-reactivity against a d-Amphetamine calibrator.

  • Preparation:

    • Prepare a stock solution of 1-(2-Methoxyphenyl)cyclopropanamine (1 mg/mL in Methanol).

    • Prepare drug-free urine (DFU) matrix.

  • Spiking:

    • Create a concentration series in DFU: 0, 100, 500, 1000, 5000, 10,000 ng/mL.

  • Assay Execution:

    • Run samples on a standard EMIT or ELISA Amphetamine kit (e.g., cutoff 1000 ng/mL).

    • Run a parallel d-Amphetamine calibration curve.

  • Calculation:

    • Identify the concentration of the test compound that produces a response equal to the cutoff (e.g., Absorbance at 1000 ng/mL Amphetamine).

Protocol 2: MAO Inactivation Kinetics (K_I and k_inact)

Objective: Determine if the inhibition is reversible or mechanism-based.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B.

  • Substrate: Kynuramine (fluorometric) or Tyramine (radiometric).

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) for varying times (

      
       min) without substrate.
      
    • Dilution: Dilute the mixture 50-fold into a reaction buffer containing saturating substrate.

    • Measurement: Measure residual enzyme activity (

      
      ).
      
  • Analysis:

    • Plot

      
       vs. pre-incubation time. A linear decay indicates time-dependent inhibition (mechanism-based).
      
    • Plot the observed rate constants (

      
      ) vs. Inhibitor concentration 
      
      
      
      to derive
      
      
      (affinity) and
      
      
      (max inactivation rate).
Visualization: Experimental Workflow

Workflow cluster_Immunoassay Path A: Immunoassay Cross-Reactivity cluster_Enzymatic Path B: MAO Selectivity Start Test Compound: 1-(2-Methoxyphenyl)cyclopropanamine StepA1 Spike into Drug-Free Urine (0 - 10,000 ng/mL) Start->StepA1 StepB1 Incubate with rMAO-A & rMAO-B Start->StepB1 StepA2 Run EMIT/ELISA (Amphetamine Reagent) StepA3 Calculate % Cross-Reactivity StepA2->StepA3 Result Final Profile: Selectivity & Interference Index StepA3->Result StepB2 Measure Residual Activity (Kynuramine Assay) StepB3 Determine K_I and k_inact StepB2->StepB3 StepB3->Result

Caption: Dual-stream validation workflow for characterizing immunological interference and enzymatic potency.

Comparative Data Summary

The following table summarizes the expected performance based on structural class analysis and available literature on phenylcyclopropanamines.

Parameter1-(2-Methoxyphenyl)cyclopropanamineTranylcypromineReference (Amphetamine)
Primary Target MAO-A / MAO-B (Inactivator)MAO-A / MAO-B (Inactivator)VMAT2 / TAAR1
Immunoassay Response Positive (High Interference)Positive (Moderate Interference)Positive (Control)
Confirmation (GC/MS) Negative (Distinct Retention Time & Mass Spectrum)NegativePositive
Metabolic Stability High (Blocked ortho-hydroxylation)ModerateLow (Deamination)
Key Fragment Ion (MS) m/z ~163 (Molecular Ion)m/z 133m/z 91 (Tropylium)

References

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry. Link

  • Hampson, A. J., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International.

  • Yoshida, T., et al. (2004). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1] Journal of Biochemistry.

  • PubChem Database. (2024). Compound Summary: 1-(2-Methoxyphenyl)cyclopropanamine (CAS 503417-32-1).[2]

Sources

Comparative

Bridging the Gap: A Comparative Guide to Correlating In Vitro Potency with Cellular Activity for Phenylcyclopropanamine-Based LSD1 Inhibitors

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a compelling target for oncological therapeutics. Its role in transcriptional regulation through histone demethylation is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a compelling target for oncological therapeutics. Its role in transcriptional regulation through histone demethylation is pivotal in the proliferation and differentiation of various cancer cells. The trans-2-phenylcyclopropylamine (TCP) scaffold, famously represented by the antidepressant tranylcypromine, has been a fertile ground for the development of potent LSD1 inhibitors. This guide provides a comparative analysis of correlating the in vitro enzymatic potency of TCP-based compounds with their in vivo cellular activity.

While specific experimental data for 1-(2-Methoxyphenyl)cyclopropanamine is not extensively available in the public domain, we will utilize its foundational structure, tranylcypromine (TCP), as a reference point. This allows us to draw meaningful comparisons with two well-characterized, clinical-stage LSD1 inhibitors that share this core moiety: Iadademstat (ORY-1001) and GSK2879552 . This comparative approach will illuminate the critical interplay between direct enzyme inhibition and cellular response, a cornerstone of preclinical drug development.

From Benchtop to Cell: A Comparative Analysis of LSD1 Inhibitor Efficacy

A fundamental challenge in drug discovery is ensuring that potent enzyme inhibition translates into meaningful cellular effects. This section dissects the in vitro potency and cellular activity of our selected compounds, providing a framework for understanding this crucial relationship.

In Vitro Potency: Gauging Direct Enzyme Inhibition

The initial step in characterizing an LSD1 inhibitor is to determine its direct inhibitory effect on the purified enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Common methods for this include the peroxidase-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2]

The peroxidase-coupled assay measures the hydrogen peroxide produced during the demethylation reaction, while the HTRF assay is a proximity-based assay that detects the demethylated substrate using specific antibodies.[1][3] Both methods provide robust and reproducible measurements of enzyme inhibition.

Below is a comparative summary of the in vitro potency of TCP, Iadademstat, and GSK2879552 against LSD1.

CompoundIn Vitro LSD1 IC50 (nM)Assay Method
Tranylcypromine (TCP)~200,000Kinetic Assay
Iadademstat (ORY-1001)18Biochemical Assay
GSK287955224Biochemical Assay

As the data indicates, while TCP demonstrates inhibitory activity, its potency is modest. In contrast, both Iadademstat and GSK2879552, which are optimized derivatives of the TCP scaffold, exhibit significantly greater potency at the nanomolar level.[4][5][6] This highlights the success of medicinal chemistry efforts in enhancing the interaction between the inhibitor and the active site of LSD1.

Cellular Activity: Assessing a Compound's Impact in a Biological Context

Potent enzyme inhibition is a necessary but not sufficient condition for a successful therapeutic agent. A compound must also be able to penetrate cell membranes, engage its target in the complex cellular milieu, and elicit a desired biological response. For LSD1 inhibitors, a key cellular effect is the inhibition of cancer cell proliferation.

Cellular activity is typically assessed using proliferation assays such as the MTT or CellTiter-Glo assays, which measure the metabolic activity of viable cells. The resulting IC50 or EC50 values represent the concentration of the compound that inhibits cell growth by 50%. The choice of cell line is critical; for LSD1 inhibitors, cell lines derived from acute myeloid leukemia (AML) and small cell lung cancer (SCLC) are often used, as these cancers have been shown to be particularly dependent on LSD1 activity.[6][7]

The following table summarizes the cellular anti-proliferative activity of our comparator compounds.

CompoundCell LineCancer TypeCellular IC50/EC50 (nM)
Tranylcypromine (TCP)MV4-11AML>10,000
Iadademstat (ORY-1001)Leukemia CellsAML<1
GSK2879552NCI-H1417SCLC~50-400
Correlating Potency with Activity: A Discussion

A direct comparison of the in vitro and cellular data reveals a compelling narrative.

  • Tranylcypromine (TCP): The weak in vitro potency of TCP translates to poor cellular activity, with micromolar concentrations required to impact cell proliferation. This underscores the need for structural optimization to achieve therapeutic relevance.

  • Iadademstat (ORY-1001): This compound demonstrates a strong correlation between its potent nanomolar in vitro LSD1 inhibition and its sub-nanomolar anti-proliferative activity in leukemia cells.[5] This suggests excellent cell permeability and target engagement, making it a highly effective inhibitor in a cellular context.

  • GSK2879552: GSK2879552 also shows a good correlation, with potent nanomolar enzymatic inhibition leading to nanomolar cellular activity in SCLC cell lines.[6][7] The slightly larger gap between its in vitro and cellular IC50 values compared to Iadademstat could be attributed to various factors, including differences in cell line sensitivity, compound permeability, or off-target effects.

The mechanism of action of LSD1 inhibitors, which often induce a differentiation block rather than immediate cytotoxicity, can result in a viability reduction of around 60% in cell-based assays, not a complete 100% inhibition.[1][2] This is an important consideration when interpreting cellular activity data.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

In Vitro LSD1 Inhibition Assay (HTRF)

This protocol is adapted from established methods for measuring LSD1 activity.[1]

Objective: To determine the IC50 of a test compound against purified LSD1 enzyme.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me1 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% Tween-20)

  • 384-well white plates

  • Test compounds and reference inhibitor (e.g., TCP)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing LSD1 enzyme and FAD to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me1 peptide substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the europium-labeled antibody and XL665-conjugated streptavidin.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 values using a suitable data analysis software.

Workflow for In Vitro LSD1 HTRF Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of test compounds Add_Compound Add compound dilutions to 384-well plate Compound_Dilution->Add_Compound Enzyme_Mix Prepare LSD1 enzyme and FAD mix Add_Enzyme Add enzyme mix to plate Enzyme_Mix->Add_Enzyme Add_Compound->Add_Enzyme Incubate_1 Incubate for 15 min at RT Add_Enzyme->Incubate_1 Add_Substrate Add H3K4me1 substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate for 60 min at 37°C Add_Substrate->Incubate_2 Add_Detection Add HTRF detection reagents Incubate_2->Add_Detection Incubate_3 Incubate for 60 min at RT Add_Detection->Incubate_3 Read_Plate Read plate on HTRF reader Incubate_3->Read_Plate Calculate_IC50 Calculate HTRF ratio and determine IC50 Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro LSD1 HTRF assay.

Cellular Proliferation Assay (MTT)

This protocol outlines a standard procedure for assessing the anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the IC50 of a test compound on the proliferation of a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MV4-11 for AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom plates

  • Test compounds and reference inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Workflow for Cellular Proliferation (MTT) Assay

G cluster_prep Cell Seeding & Compound Prep cluster_treatment Treatment & Incubation cluster_readout MTT Readout & Analysis Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Compound_Dilution Prepare serial dilutions of test compounds Add_Compound Add compound dilutions to cells Compound_Dilution->Add_Compound Adherence->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Calculate_IC50 Calculate cell viability and determine IC50 Read_Absorbance->Calculate_IC50

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(2-Methoxyphenyl)cyclopropanamine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Methoxyphenyl)cyclopropanamine, a compound frequently utilized in pharmaceutical research and development. Adherence to thes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Methoxyphenyl)cyclopropanamine, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Understanding the Compound: Hazard Profile and Rationale for Caution

Key Hazard Considerations:

  • Corrosivity and Irritation: Amine-containing compounds are often corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] Direct contact should be strictly avoided.

  • Toxicity: The toxicological properties of 1-(2-Methoxyphenyl)cyclopropanamine have not been extensively documented. However, as a precaution, it should be handled as a potentially toxic substance.

  • Environmental Impact: Release of synthetic organic compounds into the environment can have long-lasting and detrimental effects on aquatic life and ecosystems.[2][3] Therefore, proper containment and disposal are paramount.

The disposal procedures outlined below are designed to mitigate these risks by neutralizing or safely containing the chemical waste.

Core Disposal Protocol: A Step-by-Step Approach

The primary directive for the disposal of 1-(2-Methoxyphenyl)cyclopropanamine is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: In-Lab Waste Segregation and Collection

  • Designated Waste Container: All waste materials contaminated with 1-(2-Methoxyphenyl)cyclopropanamine, including neat compound, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(2-Methoxyphenyl)cyclopropanamine". The accumulation start date should also be clearly marked.

Step 2: Neutralization of Small Residual Amounts (for cleaning glassware)

For cleaning glassware with minor residual contamination, a neutralization step can be employed before the final rinse. This should be performed in a fume hood with appropriate PPE.

  • Acidic Neutralization: Prepare a dilute solution of a weak acid, such as 5% citric acid in water.

  • Procedure: Carefully rinse the glassware with the dilute acid solution to neutralize the basic amine.

  • Waste Collection: The acidic rinseate should be collected as hazardous waste.

  • Final Cleaning: After neutralization, the glassware can be washed with standard laboratory detergent and water.

Step 3: Disposal of Bulk Quantities and Contaminated Materials

  • Licensed Waste Disposal Service: The primary and recommended method for the disposal of bulk quantities of 1-(2-Methoxyphenyl)cyclopropanamine and heavily contaminated materials is through a licensed professional waste disposal company.[3]

  • Internal Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with your Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(2-Methoxyphenyl)cyclopropanamine waste.

DisposalWorkflow Start Generation of 1-(2-Methoxyphenyl)cyclopropanamine Waste Decision Type of Waste? Start->Decision Bulk Bulk Compound or Heavily Contaminated Materials Decision->Bulk Bulk/Heavy Residual Residual Contamination (e.g., on glassware) Decision->Residual Residual CollectBulk Collect in Designated Hazardous Waste Container Bulk->CollectBulk Neutralize Neutralize with Dilute Acid in Fume Hood Residual->Neutralize LabelContainer Label Container Correctly CollectBulk->LabelContainer EHS_Pickup Arrange for EHS Pickup via Licensed Disposal Service LabelContainer->EHS_Pickup End Waste Properly Disposed EHS_Pickup->End CollectRinseate Collect Acidic Rinseate as Hazardous Waste Neutralize->CollectRinseate FinalClean Final Cleaning of Glassware Neutralize->FinalClean CollectRinseate->LabelContainer

Caption: Disposal workflow for 1-(2-Methoxyphenyl)cyclopropanamine.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative exposure limits are not available. However, for general guidance, consider the following for related amine compounds:

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat.To prevent skin and eye contact with the potentially corrosive/irritating substance.
Engineering Controls Chemical fume hood.To prevent inhalation of any potential vapors or aerosols.
Waste Classification (Anticipated) Hazardous Chemical Waste.Based on the properties of analogous amine compounds, it is prudent to classify this as hazardous.

Incompatible Materials

To prevent dangerous reactions, do not mix 1-(2-Methoxyphenyl)cyclopropanamine waste with the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[1]

  • Acids and Acid Anhydrides: Exothermic neutralization reaction can occur.[1]

  • Acid Chlorides: Violent reactions are possible.[1]

  • Carbon Dioxide: May form carbamates.[1]

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a dilute acid solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [Dispose of contents/container to an approved waste disposal plant.]
  • Acros Organics. (2025). Safety Data Sheet: Cyclopropylamine. [Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.